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  • Product: N-(2-ethoxyphenyl)imidodicarbonimidic diamide
  • CAS: 524055-68-3

Core Science & Biosynthesis

Foundational

Technical Guide: Structure Elucidation of N-(2-ethoxyphenyl)imidodicarbonimidic diamide

Executive Summary & Compound Identity N-(2-ethoxyphenyl)imidodicarbonimidic diamide , commonly referred to in medicinal chemistry as 1-(2-ethoxyphenyl)biguanide , is a synthetic aryl biguanide derivative. Structurally, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

N-(2-ethoxyphenyl)imidodicarbonimidic diamide , commonly referred to in medicinal chemistry as 1-(2-ethoxyphenyl)biguanide , is a synthetic aryl biguanide derivative. Structurally, it consists of a biguanide core (


) substituted at the 

position with an ortho-ethoxyphenyl moiety.

This class of compounds is pharmacologically significant, sharing the biguanide scaffold with antidiabetic agents like Metformin and Phenformin , and antimalarials like Proguanil . The specific ortho-ethoxy substitution introduces unique steric and electronic properties that influence its tautomeric equilibrium and metabolic stability.

Chemical Profile
PropertyValue
IUPAC Name N-(2-ethoxyphenyl)imidodicarbonimidic diamide
Common Name 1-(2-ethoxyphenyl)biguanide
Molecular Formula

Exact Mass 221.1277 Da
Core Scaffold Aryl Biguanide
Key Functionality Guanidine-like basicity (

), Aryl ether

Synthesis Logic & Causality

To rigorously validate the structure, one must understand its origin. The most robust synthetic route involves the nucleophilic addition of an aniline derivative to dicyandiamide (cyanoguanidine).

Protocol Logic: The reaction is typically driven by acid catalysis (HCl) in a polar solvent (e.g., water or ethanol) at reflux. The protonation of the nitrile group on dicyandiamide makes it susceptible to nucleophilic attack by the amine of 2-ethoxyaniline.

Reaction Scheme (DOT Visualization)

Synthesis Aniline 2-Ethoxyaniline (Nucleophile) Inter Protonated Intermediate Aniline->Inter + HCl, Reflux Dicy Dicyandiamide (Electrophile) Dicy->Inter Product N-(2-ethoxyphenyl)biguanide (HCl Salt) Inter->Product Nucleophilic Addition

Figure 1: Synthetic pathway for the formation of the target biguanide.

Mass Spectrometry (MS/MS) Profiling

Objective: Confirm molecular weight and structural connectivity via fragmentation patterns. Method: Electrospray Ionization (ESI) in Positive Mode (


).
Theoretical Fragmentation Pathway

Aryl biguanides exhibit a distinct fragmentation pattern driven by the stability of the guanidinium ion and the aryl moiety.

  • Parent Ion: Observe

    
     at m/z 222.13 .
    
  • Primary Loss (Ammonia): Loss of

    
     (17 Da) from the terminal guanidine group.
    
  • Biguanide Cleavage: Rupture of the central C-N bond often yields the aryl guanidine cation.

    • Loss of Cyanoguanidine moiety (

      
      ).
      
  • Ethoxy Cleavage: Loss of the ethyl group (

    
    , 28 Da) or ethoxy radical (
    
    
    
    ) depending on energy.

Data Summary Table:

Ion Typem/z (Theoretical)AssignmentMechanism

222.13Protonated MoleculeBase Peak

205.10Deaminated FragmentIntramolecular cyclization

179.11Aryl GuanidineCentral C-N cleavage

137.082-Ethoxyaniline ionComplete side chain loss

NMR Spectroscopy Elucidation

Objective: Definitive structural assignment and tautomeric analysis. Solvent Selection: DMSO-d6 is mandatory.

  • Reasoning: Biguanide protons are exchangeable. In

    
     or 
    
    
    
    , these signals disappear. DMSO-d6 prevents rapid exchange, allowing observation of the broad NH resonances essential for confirming the biguanide core.
Proton ( ) NMR Assignment (400 MHz, DMSO-d6)

The spectrum is divided into three distinct zones: the Aliphatic (Ethoxy), the Aromatic (Phenyl), and the Exchangeable (Biguanide).

Zone A: The Ethoxy Handle (Diagnostic)

  • 
     1.35 ppm (Triplet, 3H, J=7.0 Hz):  Methyl protons (
    
    
    
    ).
  • 
     4.05 ppm (Quartet, 2H, J=7.0 Hz):  Methylene protons (
    
    
    
    ).
    • Note: The downfield shift to 4.0+ ppm confirms the oxygen attachment.

Zone B: The Aromatic Region (Ortho-Substitution) The 2-ethoxy substitution creates an ABCD spin system, breaking the symmetry of the phenyl ring.

  • 
     6.8 - 7.2 ppm (Multiplets, 4H): 
    
    • 
       and 
      
      
      
      will be more shielded (upfield) due to the electron-donating ethoxy group.
    • 
       (ortho to the biguanide nitrogen) may show a downfield shift due to deshielding from the anisotropic biguanide group.
      

Zone C: The Biguanide Core (The "Fingerprint") Biguanides exist as a resonance hybrid. In the HCl salt form, you will typically observe:

  • 
     7.0 - 7.5 ppm (Broad Singlet, 4H):  Terminal 
    
    
    
    and central
    
    
    protons.
  • 
     9.0 - 10.0 ppm (Broad Singlet, 1H):  The proton on the nitrogen attached to the aryl ring (
    
    
    
    ), often hydrogen-bonded to the ether oxygen or solvent.
Tautomerism & Resonance

The "imidodicarbonimidic diamide" structure implies a specific tautomer, but in solution, the double bond character is delocalized.

Tautomers T1 Tautomer A (Imino Form) Hybrid Resonance Hybrid (Delocalized Cation) T1->Hybrid T2 Tautomer B (Amino Form) T2->Hybrid

Figure 2: Tautomeric equilibrium of the biguanide moiety.

Experimental Protocol: Characterization Workflow

To ensure reproducibility and data integrity, follow this self-validating protocol.

Step 1: Sample Preparation
  • Weigh 5-10 mg of the synthesized N-(2-ethoxyphenyl)biguanide hydrochloride.

  • Dissolve in 0.6 mL DMSO-d6 (99.9% D).

    • Critical: Ensure the NMR tube is clean and dry. Trace acid/base can collapse the broad NH peaks into a single average peak.

Step 2: Acquisition Parameters
  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (standard proton).

  • Scans (ns): Minimum 16 scans to resolve the aromatic splitting patterns.

  • Relaxation Delay (D1): Set to 2.0s to ensure full relaxation of the aromatic protons for accurate integration.

Step 3: Validation Criteria (Pass/Fail)
  • Pass: Integration of the ethoxy triplet (3H) vs. the quartet (2H) is exactly 1.5:1.

  • Pass: Total aromatic integration equals 4H.

  • Pass: Presence of broad exchangeable peaks in the 6.5–10.0 ppm range (disappears upon

    
     shake).
    

Applications & Significance

This specific elucidation is critical for:

  • Medicinal Chemistry: Developing analogs of Metformin with altered lipophilicity (via the ethoxy group) to improve bioavailability or reduce GI side effects.

  • Polymer Chemistry: Aryl biguanides are used as precursors for curing agents in epoxy resins (see Reference 3).

  • Coordination Chemistry: The biguanide ligand is a potent chelator for transition metals (

    
    , 
    
    
    
    ), forming colored complexes used in bio-inorganic assays.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5939, Biguanide. Retrieved February 1, 2026 from [Link]

  • EPA CompTox Chemicals Dashboard. Imidodicarbonimidic diamide, N-(2-phenylethyl)- (Phenformin). Retrieved February 1, 2026 from [Link]

  • Peng, Y., & Pi, Z. (2017). The synthesis and characterization of Bis-(biguanide-p-phenyl) methane. ResearchGate. Retrieved February 1, 2026 from [Link]

  • Royal Society of Chemistry. Tautomerism of guanidines studied by 15N NMR. Organic & Biomolecular Chemistry. Retrieved February 1, 2026 from [Link]

Exploratory

Technical Monograph: N-(2-Ethoxyphenyl)imidodicarbonimidic diamide

Topic: N-(2-ethoxyphenyl)imidodicarbonimidic diamide (CAS 524055-68-3) Content Type: Technical Monograph & Research Guide Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists Identification, Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(2-ethoxyphenyl)imidodicarbonimidic diamide (CAS 524055-68-3) Content Type: Technical Monograph & Research Guide Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists

Identification, Synthesis, and Pharmacological Applications of 1-(2-Ethoxyphenyl)biguanide

Executive Summary

N-(2-ethoxyphenyl)imidodicarbonimidic diamide (commonly referred to as 1-(2-ethoxyphenyl)biguanide ) is a synthetic aryl biguanide derivative characterized by the presence of an ortho-ethoxy substitution on the phenyl ring. While less clinically ubiquitous than its para-substituted analogs (e.g., Proguanil, Phenformin), this compound serves as a critical pharmacological probe for serotonergic signaling (5-HT3 receptors) and a versatile chemical scaffold for the synthesis of dihydro-1,3,5-triazine antifolates.

This guide provides a rigorous technical analysis of the compound’s physicochemical identity, synthetic pathways, and biological mechanisms, designed to support high-level research and drug discovery campaigns.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature and Registration
  • CAS Registry Number: 524055-68-3[1][2][3][4]

  • IUPAC Name: N-(2-ethoxyphenyl)imidodicarbonimidic diamide[2]

  • Common Synonyms: 1-(2-Ethoxyphenyl)biguanide; o-Ethoxyphenylbiguanide; N-(2-Ethoxyphenyl)dicarbonimidic diamide.

  • SMILES: CCOc1ccccc1NC(=N)NC(=N)N

  • InChIKey: Predicted to be structurally related to phenylbiguanide variants.

Physicochemical Profile

The ortho-ethoxy group introduces steric bulk and lipophilicity compared to the parent phenylbiguanide, influencing both receptor binding kinetics and solubility.

PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 221.26 g/mol
Physical State Crystalline SolidTypically off-white to pale beige.
Solubility DMSO, Methanol, Dilute AcidPoor solubility in neutral water; highly soluble in aqueous HCl due to protonation of the biguanide motif (

).
H-Bond Donors 4
H-Bond Acceptors 3
LogP (Predicted) ~1.5 - 2.0More lipophilic than Metformin (LogP -1.43) due to the ethoxyphenyl moiety.

Synthetic Methodology

The synthesis of N-(2-ethoxyphenyl)imidodicarbonimidic diamide follows the classical nucleophilic addition of an aniline derivative to a cyanoguanidine (dicyandiamide) core. This reaction is acid-catalyzed and driven by the nucleophilicity of the amine.

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the acid-catalyzed fusion of 2-ethoxyaniline and dicyandiamide.

SynthesisPathway cluster_conditions Reaction Conditions Aniline 2-Ethoxyaniline (Nucleophile) Intermediate Protonated Intermediate Aniline->Intermediate Nucleophilic Attack Dicyan Dicyandiamide (Electrophile) Dicyan->Intermediate Acid H+ (HCl/H2O) Catalyst Acid->Intermediate Activation of Nitrile Product N-(2-ethoxyphenyl) imidodicarbonimidic diamide (HCl Salt) Intermediate->Product Rearrangement & Crystallization Cond1 Reflux (80-100°C) Cond2 pH ~2.5

Caption: Acid-catalyzed nucleophilic addition of 2-ethoxyaniline to dicyandiamide yielding the target biguanide.

Detailed Bench Protocol

Objective: Synthesis of 1-(2-ethoxyphenyl)biguanide hydrochloride.

  • Reagent Preparation:

    • Dissolve 2-ethoxyaniline (1.0 eq) in water.

    • Slowly add concentrated HCl (1.0 eq) to form the aniline hydrochloride salt in situ. Ensure the solution is acidic (pH ~2-3).

  • Addition:

    • Add Dicyandiamide (1.05 eq) to the reaction mixture.

  • Reflux:

    • Heat the mixture to reflux (approx. 95-100°C) for 2–4 hours.

    • Monitoring: The reaction progress can be monitored by TLC (Mobile phase: n-Butanol/Acetic Acid/Water) or HPLC.

  • Workup:

    • Cool the solution to room temperature, then chill in an ice bath (0-4°C).

    • The hydrochloride salt of the product should precipitate.

    • Filter the precipitate and wash with cold acetone or isopropanol to remove unreacted starting materials.

  • Purification:

    • Recrystallize from water or ethanol/water mixture to obtain high-purity crystals.

Pharmacological Applications & Mechanism of Action[6]

5-HT3 Receptor Agonism

Aryl biguanides are established probes for the 5-HT3 receptor , a ligand-gated ion channel.

  • Mechanism: The biguanide moiety mimics the guanidinium group of arginine or the amine of serotonin, interacting with the ligand-binding domain of the 5-HT3 receptor.

  • SAR Insight: While 1-phenylbiguanide (PBG) is the standard agonist, substitution on the phenyl ring modulates affinity. The 2-ethoxy group provides steric bulk that may alter the planarity of the molecule, potentially affecting the "induced fit" required for channel opening compared to the 3-chloro (mCPBG) or 4-chloro analogs.

Metabolic Modulation (AMPK Pathway)

Like its structural relatives Metformin and Phenformin, N-(2-ethoxyphenyl)biguanide possesses the intrinsic capacity to inhibit mitochondrial Complex I, leading to AMPK activation.

  • Potency vs. Toxicity: The increased lipophilicity (due to the ethoxy group) likely increases membrane permeability compared to Metformin, potentially enhancing potency but also increasing the risk of lactic acidosis (similar to Phenformin).

Biological Signaling Pathway

SignalingPathway Ligand N-(2-ethoxyphenyl) biguanide Rec_5HT3 5-HT3 Receptor (Ligand-Gated Ion Channel) Ligand->Rec_5HT3 Agonist Binding Mito Mitochondrial Complex I Ligand->Mito Inhibition (Low Affinity) Ca_Influx Na+/Ca2+ Influx (Depolarization) Rec_5HT3->Ca_Influx ATP_Drop ATP/ADP Ratio ↓ Mito->ATP_Drop Nausea Nociception / Emesis (CNS/PNS) Ca_Influx->Nausea AMPK AMPK Activation ATP_Drop->AMPK Glucose Glucose Uptake ↑ Gluconeogenesis ↓ AMPK->Glucose

Caption: Dual mechanism of action: 5-HT3 receptor activation (neuronal) and mitochondrial inhibition (metabolic).

Analytical Standardization

To ensure data integrity in experimental workflows, the following analytical criteria must be met.

HPLC Method (Suggested)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 235 nm (characteristic absorption of the biguanide

    
     transition).
    
Storage & Stability
  • Storage: Store at -20°C in a desiccated environment. Biguanides are hygroscopic.

  • Stability: Stable in solid form for >2 years. In solution (water/DMSO), use within 24 hours to prevent slow hydrolysis to guanylurea derivatives.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Avoid dust formation; process in a fume hood.

    • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • PubChem Compound Summary . N-(2-Ethoxyphenyl)imidodicarbonimidic diamide (CID 135624048).[6] National Center for Biotechnology Information. Available at: [Link]

  • Shukla, A. et al. (2025).[7] Kinetics and mechanism of the additive reaction of aniline with dicyandiamide. ResearchGate. Available at: [Link]

  • EPA Substance Registry Services . Imidodicarbonimidic diamide derivatives. US Environmental Protection Agency.[8] Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to N-(2-ethoxyphenyl)imidodicarbonimidic diamide: A Novel Biguanide Derivative

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-(2-ethoxyphenyl)imidodicarbonimidic diamide, a derivative of the biguanide class of com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-ethoxyphenyl)imidodicarbonimidic diamide, a derivative of the biguanide class of compounds. Biguanides, such as the widely-used antidiabetic drug metformin, are of significant interest in medicinal chemistry due to their therapeutic effects on metabolic diseases and emerging applications in oncology. This document will delve into the chemical nomenclature, structural characteristics, proposed synthesis, and predicted physicochemical properties of this specific analog. Furthermore, it will explore the established mechanism of action of the biguanide class, focusing on the inhibition of mitochondrial complex I and the subsequent activation of the AMP-activated protein kinase (AMPK) signaling pathway. By drawing parallels with well-studied biguanides like metformin and phenformin, this guide aims to provide a foundational understanding for researchers interested in the potential pharmacological profile and therapeutic applications of N-(2-ethoxyphenyl)imidodicarbonimidic diamide.

Introduction to the Biguanide Class

The biguanide functional group consists of two guanidine moieties fused together.[1][2] This class of compounds has a rich history in medicinal chemistry, originating from the French lilac (Galega officinalis), a plant traditionally used to treat symptoms of diabetes.[3] The most prominent member of this class is metformin (N,N-dimethylimidodicarbonimidic diamide), a first-line therapy for type 2 diabetes mellitus.[4][5] Another notable biguanide, phenformin (N-(2-phenylethyl)imidodicarbonimidic diamide), was also used as an antihyperglycemic agent but was largely withdrawn from the market due to a higher incidence of lactic acidosis.[6][7][8]

The therapeutic effects of biguanides are primarily attributed to their ability to lower blood glucose levels by decreasing hepatic gluconeogenesis and increasing glucose uptake in peripheral tissues.[3][9] These effects are largely independent of insulin secretion.[3] More recently, the anticancer properties of biguanides have garnered significant attention, with studies suggesting their potential in cancer prevention and treatment.[1]

This guide focuses on a specific, lesser-known derivative, N-(2-ethoxyphenyl)imidodicarbonimidic diamide, providing a detailed scientific exploration of its chemistry and potential pharmacology based on the established knowledge of the biguanide class.

Nomenclature and Chemical Structure

The systematic IUPAC name for the topic compound is 1-(2-ethoxyphenyl)biguanide . The name N-(2-ethoxyphenyl)imidodicarbonimidic diamide is also a valid, albeit more complex, systematic name derived from the parent structure "imidodicarbonimidic diamide".[10]

The chemical structure consists of a biguanide backbone substituted with a 2-ethoxyphenyl group on one of the terminal nitrogen atoms.

Compound Structure Molecular Formula Molecular Weight
N-(2-ethoxyphenyl)imidodicarbonimidic diamideC10H15N5O221.26 g/mol

Structural Elucidation:

The structure can be visualized as follows:

Caption: Chemical structure of N-(2-ethoxyphenyl)imidodicarbonimidic diamide.

Physicochemical Properties

The physicochemical properties of N-(2-ethoxyphenyl)imidodicarbonimidic diamide can be predicted based on its structure and comparison with related biguanides.

Property Predicted Value Rationale/Comparison
Molecular Formula C10H15N5OBased on atom count.
Molecular Weight 221.26 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidSimilar to metformin hydrochloride.[5]
Solubility Likely soluble in water and polar organic solventsThe biguanide moiety is highly polar. Phenformin is slightly soluble in water and methanol.[6]
pKa Expected to be basicThe guanidine groups are strongly basic. The pKa of metformin is around 12.4.[11]
LogP ~1.5 - 2.5The ethoxyphenyl group increases lipophilicity compared to metformin, but the polar biguanide group maintains some hydrophilicity.

Proposed Synthesis

A plausible synthetic route for N-(2-ethoxyphenyl)imidodicarbonimidic diamide can be adapted from the established synthesis of metformin and phenformin.[12] The most common method involves the reaction of dicyandiamide with the corresponding amine hydrochloride.

Proposed Synthetic Workflow:

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product reactant1 2-Ethoxyaniline step1 Reaction with HCl to form hydrochloride salt reactant1->step1 reactant2 Dicyandiamide step2 Reaction with dicyandiamide at elevated temperature reactant2->step2 step1->step2 product N-(2-ethoxyphenyl)imidodicarbonimidic diamide step2->product

Caption: Proposed synthetic workflow for N-(2-ethoxyphenyl)imidodicarbonimidic diamide.

Step-by-Step Protocol:

  • Formation of 2-Ethoxyaniline Hydrochloride:

    • Dissolve 2-ethoxyaniline in a suitable solvent such as isopropanol.

    • Slowly add concentrated hydrochloric acid dropwise with stirring while cooling in an ice bath.

    • The hydrochloride salt will precipitate.

    • Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum.

  • Synthesis of N-(2-ethoxyphenyl)imidodicarbonimidic diamide:

    • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-ethoxyaniline hydrochloride and dicyandiamide.

    • Add a high-boiling point solvent such as xylene or conduct the reaction neat.

    • Heat the reaction mixture to 120-140 °C for several hours.[12]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, likely as the hydrochloride salt, will precipitate.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.

Characterization:

The final product should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

Mechanism of Action: The Biguanide Paradigm

The primary molecular target of biguanides is Complex I of the mitochondrial respiratory chain.[1] Inhibition of Complex I leads to a decrease in ATP production and an increase in the AMP:ATP ratio. This change in cellular energy status is a critical event that triggers the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[6]

Signaling Pathway:

G Biguanide N-(2-ethoxyphenyl)imidodicarbonimidic diamide Mitochondrion Mitochondrion Biguanide->Mitochondrion Enters cell ComplexI Complex I Biguanide->ComplexI Inhibits ATP_production ATP Production (Decreased) ComplexI->ATP_production AMP_ATP_ratio AMP:ATP Ratio (Increased) ATP_production->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK Gluconeogenesis Hepatic Gluconeogenesis (Decreased) AMPK->Gluconeogenesis Glucose_uptake Peripheral Glucose Uptake (Increased) AMPK->Glucose_uptake

Caption: Proposed mechanism of action via AMPK pathway.

Key Mechanistic Steps:

  • Mitochondrial Complex I Inhibition: Biguanides accumulate in the mitochondria and directly inhibit the activity of Complex I of the electron transport chain.

  • Altered Cellular Energy State: This inhibition disrupts oxidative phosphorylation, leading to reduced ATP synthesis and an elevated AMP:ATP ratio.

  • AMPK Activation: The increased AMP:ATP ratio allosterically activates AMPK.

  • Downstream Metabolic Effects: Activated AMPK phosphorylates numerous downstream targets, resulting in:

    • Inhibition of Hepatic Gluconeogenesis: AMPK phosphorylates and inactivates key enzymes involved in glucose production in the liver.

    • Increased Glucose Uptake: AMPK promotes the translocation of GLUT4 glucose transporters to the plasma membrane in muscle and adipose tissue, enhancing glucose uptake.

Potential Pharmacological and Toxicological Profile

Pharmacology:

Based on its biguanide structure, N-(2-ethoxyphenyl)imidodicarbonimidic diamide is expected to exhibit antihyperglycemic properties. Its potential therapeutic applications could include:

  • Type 2 Diabetes Mellitus: As a primary indication, similar to metformin.

  • Polycystic Ovary Syndrome (PCOS): Metformin is often used off-label for PCOS to manage insulin resistance.

  • Oncology: The role of biguanides in cancer therapy is an active area of research, with potential mechanisms including AMPK activation and inhibition of tumor growth.[1]

Toxicology:

The primary toxicological concern for biguanides is lactic acidosis, a rare but serious metabolic complication.[5] The risk is higher with phenformin compared to metformin. The lipophilicity of the substituent on the biguanide can influence its tissue distribution and clearance, which may affect the risk of lactic acidosis. The ethoxyphenyl group in the topic compound is more lipophilic than the dimethyl groups in metformin, suggesting that its pharmacokinetic and safety profile would need careful evaluation.

Conclusion and Future Directions

N-(2-ethoxyphenyl)imidodicarbonimidic diamide represents a novel derivative of the pharmacologically significant biguanide class. While its specific properties are yet to be empirically determined, this guide provides a robust theoretical framework based on the well-established chemistry and biology of related compounds like metformin and phenformin. Future research should focus on the synthesis, purification, and comprehensive in vitro and in vivo characterization of this compound to validate its predicted mechanism of action and evaluate its therapeutic potential and safety profile. Such studies will be crucial in determining if this novel biguanide offers any advantages over existing therapies.

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  • National Center for Biotechnology Information. (n.d.). Metformin Hydrochloride. PubChem. Retrieved from [Link]

  • Lahm, G. P., et al. (2005). Discovery of Novel Anthranilic Diamide Derivatives Bearing Sulfoximine Group as Potent Insecticide Candidates. Bioorganic & Medicinal Chemistry Letters, 15(21), 4898-4901.
  • U.S. Environmental Protection Agency. (n.d.). Ethanediamide, N1-(2-ethoxyphenyl)-N2-(2-ethylphenyl)- - Substance Details. System of Registries. Retrieved from [Link]

  • Cleanchem. (n.d.). Metformin HCl | CAS No: 1115-70-4. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-(4-CYANO-2-METHOXYPHENYL)-5-ETHOXY-2,8-DIMETHYL-1,6-NAPHTHYRIDINE-3-CARBOXAMIDE. Retrieved from [Link]

Sources

Exploratory

Solubility of N-(2-ethoxyphenyl)imidodicarbonimidic diamide in different solvents

An In-Depth Technical Guide to the Solubility of N-(2-ethoxyphenyl)imidodicarbonimidic diamide (Ethenzamide) for Pharmaceutical Development Foreword: Understanding the Criticality of Solubility in Pharmaceutical Sciences...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of N-(2-ethoxyphenyl)imidodicarbonimidic diamide (Ethenzamide) for Pharmaceutical Development

Foreword: Understanding the Criticality of Solubility in Pharmaceutical Sciences

In the realm of drug development, the intrinsic property of a molecule to dissolve in a solvent—its solubility—stands as a cornerstone of its therapeutic efficacy and bioavailability. For orally administered drugs, dissolution is the prerequisite for absorption. N-(2-ethoxyphenyl)imidodicarbonimidic diamide, more commonly known as ethenzamide, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] It is classified under the Biopharmaceutical Classification System (BCS) as a Class II drug, a category characterized by low aqueous solubility and high membrane permeability.[1][3] This classification immediately signals to the pharmaceutical scientist that enhancing the solubility of ethenzamide is a critical hurdle to overcome in order to improve its bioavailability and therapeutic effect.[1] This technical guide provides a comprehensive overview of the solubility of ethenzamide in various solvents, the theoretical underpinnings of its solubility profile, and a practical, field-tested protocol for its determination.

Physicochemical Properties and Theoretical Solubility Considerations

Ethenzamide (CAS: 938-73-8) is an aromatic amide with the molecular formula C₉H₁₁NO₂.[2] Its structure, featuring both a hydrogen bond donor (the amide -NH₂) and acceptor (the carbonyl oxygen and the ethoxy oxygen), as well as a nonpolar aromatic ring, dictates its complex solubility behavior. The fundamental principle governing solubility is "like dissolves like," which implies that a solute will dissolve best in a solvent that has a similar polarity.[2]

The solubility of a solid in a liquid is a thermodynamic equilibrium process, influenced by several key factors including the physicochemical properties of both the solute and the solvent, temperature, and pressure. For ethenzamide, the key parameters influencing its solubility are:

  • Polarity: The presence of the amide and ethoxy groups imparts polarity to the molecule, allowing for dipole-dipole interactions and hydrogen bonding with polar solvents. Conversely, the benzene ring is nonpolar and favors interactions with nonpolar solvents through van der Waals forces. The overall solubility in a given solvent is a balance of these competing interactions. Studies have shown that the polarity of the solvent plays a major role in the solubility of ethenzamide.[4]

  • Hydrogen Bonding: Ethenzamide's amide group can act as a hydrogen bond donor, while the carbonyl and ethoxy oxygens can act as hydrogen bond acceptors. Solvents with hydrogen bonding capabilities (protic solvents like alcohols and aprotic solvents with hydrogen bond accepting atoms) are therefore expected to be effective in solvating ethenzamide.

  • Temperature: The dissolution of most solid solutes in liquid solvents is an endothermic process, meaning that solubility increases with an increase in temperature.[4] This is because the added thermal energy helps to overcome the lattice energy of the solid crystal and the intermolecular forces between solvent molecules to create a cavity for the solute. Experimental data for ethenzamide confirms that its solubility in various organic solvents increases monotonically with temperature.[4]

Quantitative Solubility of Ethenzamide in Various Solvents

A systematic study has been conducted to determine the mole fraction solubility of ethenzamide in twelve different organic solvents at temperatures ranging from 288.15 K to 328.15 K.[4] The data from this study are summarized in the table below.

SolventMole Fraction (x) at 298.15 K (25 °C)
N,N-Dimethylformamide0.3134
Acetone0.2359
2-Butanone0.2115
1,4-Dioxane0.1764
2-Propanol0.0881
2-Butanol0.0763
1-Butanol0.0632
1-Pentanol0.0528
Methyl Acetate0.1652
Ethyl Formate0.1517
Propyl Acetate0.1246
n-Butyl Acetate0.1078

Data extracted from the Journal of Chemical & Engineering Data, 2021.[4]

As the data indicates, ethenzamide exhibits the highest solubility in N,N-dimethylformamide, a polar aprotic solvent, and the lowest in n-butyl acetate among the tested solvents.[4] This highlights the significant influence of solvent polarity and hydrogen bonding capacity on the dissolution of ethenzamide.

Qualitatively, ethenzamide has been described as soluble in ethanol and acetone, slightly soluble in diethyl ether, and practically insoluble in water.[5]

Experimental Protocol for Determining Ethenzamide Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

Materials and Equipment
  • Ethenzamide (crystalline powder)

  • Selected solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions: Add an excess amount of crystalline ethenzamide to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the concentration of the dissolved solute reaches a constant value.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to let the excess solid settle. For complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles. Perform a precise dilution of the filtrate with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis) into a volumetric flask.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of ethenzamide.

    • HPLC Method: Inject the diluted sample onto a suitable column (e.g., C18) and quantify the concentration by comparing the peak area to a standard curve prepared from known concentrations of ethenzamide.

    • UV-Vis Spectrophotometry: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for ethenzamide and determine the concentration using a standard curve.

  • Data Analysis: Calculate the solubility of ethenzamide in the solvent, typically expressed in mg/mL or as a mole fraction.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Quantification prep1 Add excess Ethenzamide to solvent in vials prep2 Tightly cap vials prep1->prep2 equilibration1 Place in temperature-controlled shaker (24-72h) prep2->equilibration1 separation1 Allow excess solid to settle equilibration1->separation1 separation2 Centrifuge for complete separation separation1->separation2 sampling1 Withdraw and filter supernatant separation2->sampling1 sampling2 Precisely dilute the filtrate sampling1->sampling2 quantification1 Analyze by HPLC or UV-Vis sampling2->quantification1

Caption: Workflow for the Shake-Flask Solubility Determination of Ethenzamide.

Causality of Experimental Choices and Factors Influencing Solubility

The choices made in the experimental protocol are deliberate and grounded in the principles of physical chemistry to ensure the determination of true equilibrium solubility.

  • Use of Excess Solid: Starting with an excess of the solid drug ensures that the solution becomes saturated and that the final concentration measured is the equilibrium solubility, not just a measure of the dissolution rate.

  • Controlled Temperature and Agitation: Temperature is a critical factor affecting solubility. Maintaining a constant temperature is essential for reproducible results. Agitation ensures that the entire volume of the solvent is in contact with the solid, facilitating the dissolution process and reducing the time required to reach equilibrium.

  • Sufficient Equilibration Time: Allowing for an extended equilibration period (24-72 hours) is necessary to ensure that the system has reached a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Centrifugation and Filtration: These steps are crucial for the complete removal of undissolved solid particles from the sample to be analyzed. Failure to do so would lead to an overestimation of the solubility.

The solubility of ethenzamide is a result of a complex interplay of factors, as illustrated in the diagram below.

G cluster_solute Solute Properties (Ethenzamide) cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility Ethenzamide Solubility Polarity_Solute Molecular Polarity Solubility->Polarity_Solute H_Bonding_Solute H-Bonding Capacity Solubility->H_Bonding_Solute Crystal_Lattice Crystal Lattice Energy Solubility->Crystal_Lattice Polarity_Solvent Polarity Solubility->Polarity_Solvent H_Bonding_Solvent H-Bonding Capacity Solubility->H_Bonding_Solvent Temperature Temperature Solubility->Temperature Pressure Pressure (minor effect for solids) Solubility->Pressure

Caption: Key Factors Influencing the Solubility of Ethenzamide.

Conclusion and Future Perspectives

The solubility of N-(2-ethoxyphenyl)imidodicarbonimidic diamide (ethenzamide) is a multifaceted property that is highly dependent on the choice of solvent and the temperature of the system. As a BCS Class II compound, its low aqueous solubility presents a significant challenge for oral drug delivery. This guide has provided a detailed overview of its solubility in a range of organic solvents, a robust protocol for its experimental determination, and an explanation of the underlying physicochemical principles. The presented data and methodologies serve as a valuable resource for researchers and drug development professionals working to formulate ethenzamide into effective and bioavailable drug products. Future research may focus on the use of co-solvents, surfactants, and advanced formulation strategies such as cocrystallization to further enhance the aqueous solubility and dissolution rate of this important analgesic.[6][7]

References

  • Journal of Chemical & Engineering Data. (2021). Solubility Determination and Thermodynamic Correlation of 2-Ethoxybenzamide in 12 Pure Solvents from 288.15 to 328.15 K. [Link]

  • National Institutes of Health. (n.d.). 2-Ethoxybenzamide. PubChem. Retrieved from [Link]

  • Lin, S. T., et al. (2023). New Ethenzamide-Trimesic Acid Cocrystal: Equilibrium Solubility. Open Access Library Journal, 10, 1-10. [Link]

  • CrystEngComm. (2012). Pharmaceutical cocrystals of ethenzamide: structural, solubility and dissolution studies. [Link]

  • Semantic Scholar. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]

  • CrystEngComm. (2017). Solubility and in vitro drug permeation behavior of ethenzamide cocrystals regulated in physiological pH environments. [Link]

  • SciRP.org. (2023). New Ethenzamide-Trimesic Acid Cocrystal: Equilibrium Solubility. [Link]

  • SciSpace. (2023). New ethenzamide-trimesic acid cocrystal: Equilibrium solubility. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethenzamide. PubChem. Retrieved from [Link]

Sources

Foundational

Thermal Stability and Degradation Profile of N-(2-ethoxyphenyl)imidodicarbonimidic diamide

This guide provides an in-depth technical analysis of the thermal stability and degradation profile of N-(2-ethoxyphenyl)imidodicarbonimidic diamide (also referred to as 1-(2-ethoxyphenyl)biguanide). As a structural anal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermal stability and degradation profile of N-(2-ethoxyphenyl)imidodicarbonimidic diamide (also referred to as 1-(2-ethoxyphenyl)biguanide).

As a structural analog of the biguanide class (which includes Metformin, Phenformin, and Proguanil), this molecule exhibits distinct stability characteristics governed by the electronic and steric effects of the ortho-ethoxy substituent on the phenyl ring.

[1]

Executive Technical Summary

N-(2-ethoxyphenyl)imidodicarbonimidic diamide is an aryl biguanide characterized by a highly basic guanidine-like core. Its stability profile is defined by two primary vectors:

  • Solid-State Thermal Instability: Susceptibility to deamination and cyclization at elevated temperatures (typically >150°C), leading to the formation of triazine derivatives (melamines).

  • Hydrolytic Susceptibility: In solution, particularly under non-neutral pH, the central imine bonds degrade to form guanylurea derivatives.

The ortho-ethoxy group introduces a steric blockade that may retard hydrolysis rates compared to para-substituted analogs (e.g., the 4-ethoxy isomer), while simultaneously increasing electron density at the N1 nitrogen, potentially altering pKa and oxidative susceptibility.

Physicochemical Context & Structural Logic

To understand the degradation, we must first establish the structural vulnerabilities.

  • Core Structure:

    
    
    
  • Key Functional Groups:

    • Terminal Primary Amine (

      
      ):  Nucleophilic, susceptible to condensation.
      
    • Imine Nitrogens (

      
      ):  Sites of protonation and hydrolytic attack.
      
    • 2-Ethoxyphenyl Moiety: Electron-donating group (EDG) via resonance; Steric hindrance at the ortho position protects the N1-C2 bond.

Predicted Physicochemical Properties
PropertyValue / CharacteristicImpact on Stability
pKa (Base) ~11.5 (Strong Base)Highly protonated at physiological pH; stabilizes against oxidation but sensitizes to acid hydrolysis.
Melting Point ~140–160°C (Decomp.)*Solid-state degradation often coincides with melting (Melt-degradation).
Solubility Low in water (Free base)Stability testing requires co-solvents (Methanol/ACN) or salt forms (HCl).
UV Max ~235–240 nmAllows sensitive HPLC-UV detection of parent and aromatic degradants.

*Note: Range estimated based on aryl biguanide analogs like Phenformin and 4-ethoxyphenylbiguanide.

Degradation Pathways & Mechanisms[2]

Hydrolytic Degradation (Solution State)

The primary degradation pathway in aqueous media is the hydrolysis of the C-N bonds within the biguanide chain. This follows pseudo-first-order kinetics, accelerated by extreme pH and temperature.

  • Mechanism: Nucleophilic attack of water on the protonated imine carbon.

  • Primary Degradant: N-(2-ethoxyphenyl)guanylurea .

  • Secondary Degradants: Further hydrolysis yields 2-ethoxyaniline (toxic impurity) and urea .

Thermal Degradation (Solid State)

Under dry heat, biguanides undergo intermolecular condensation and deamination.

  • Pathway: Two molecules of biguanide condense, eliminating ammonia (

    
    ) or ethylamine derivatives.
    
  • Product: Formation of cyclic 1,3,5-triazines (Melamine derivatives). This is a critical failure mode during high-shear wet granulation or hot-melt extrusion.

Pathway Visualization

The following diagram maps the degradation cascade.

DegradationPathway Parent N-(2-ethoxyphenyl) imidodicarbonimidic diamide Guanylurea Degradant A: N-(2-ethoxyphenyl)guanylurea Parent->Guanylurea Hydrolysis (Acid/Base, +H2O) Triazine Degradant C: Substituted Triazine (Cyclization Product) Parent->Triazine Thermal Stress (>150°C, -NH3) Ammonia NH3 Parent->Ammonia Thermal Elimination Aniline Degradant B: 2-Ethoxyaniline (Genotoxic Alert) Guanylurea->Aniline Hydrolysis (Strong Acid) Urea Urea Guanylurea->Urea +H2O

Figure 1: Mechanistic degradation pathway of N-(2-ethoxyphenyl)imidodicarbonimidic diamide showing hydrolytic cleavage to guanylurea and thermal cyclization to triazines.

Stability-Indicating Analytical Protocol

To accurately quantify degradation, a robust HPLC method is required.[1] Standard C18 columns often fail due to the high polarity and basicity of biguanides (peak tailing).

Recommended Chromatographic Conditions (HPLC-UV)

This protocol uses ion-pairing to ensure retention and peak symmetry.

  • Column: C18 (250 x 4.6 mm, 5 µm) – End-capped to reduce silanol interactions.

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium 1-Octanesulfonate (Ion-Pairing Agent).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 90% A (Isocratic hold for polar degradants like Guanylurea).

    • 5-20 min: 90% → 50% A (Elution of Parent).

    • 20-25 min: 50% → 20% A (Wash for dimeric impurities).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 235 nm (Isosbestic point for aryl ring).

  • Column Temp: 30°C.

Method Validation Logic[2]
  • Specificity: Must resolve the Guanylurea peak (typically elutes earlier than parent) from the 2-ethoxyaniline (elutes later due to loss of polar biguanide tail).

  • Linearity: 0.1 µg/mL to 100 µg/mL.

  • System Suitability: Tailing factor < 1.5 (Critical for biguanides).

Forced Degradation Protocol (Stress Testing)

Execute this protocol to establish the intrinsic stability profile.[1] All samples should be analyzed using the HPLC method defined above.

Step-by-Step Stress Workflow
Stress TypeConditionDurationTarget DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C2–8 Hours5–20%Mimics gastric stability. Expect formation of Guanylurea.[3]
Alkaline Hydrolysis 0.1 N NaOH, 60°C1–4 Hours5–20%Biguanides are generally unstable in strong base, rapidly hydrolyzing to urea derivatives.
Oxidation 3%

, RT
1–24 Hours< 10%Tests susceptibility of the ethoxy ether linkage and N-oxidation.
Thermal (Solid) 80°C (Dry Heat)7 Days< 5%Assesses shelf-life and potential for cyclization.
Photolytic 1.2 million lux hours~1 WeekN/AAryl ethers can undergo photo-dealkylation; check for color change (yellowing).
Experimental Procedure for Thermal Stress (Solid State)
  • Preparation: Weigh 50 mg of the compound into a clear glass scintillation vial. Spread thinly to maximize surface area.

  • Exposure: Place in a precision oven at 105°C (accelerated) or 80°C (standard).

  • Sampling: Remove aliquots at 24h, 72h, and 168h.

  • Reconstitution: Dissolve in Mobile Phase A:ACN (50:50). Sonicate for 10 mins to ensure dissolution of any polymeric thermal degradants.

  • Analysis: Inject 10 µL into HPLC. Compare area % of parent peak vs. t=0 control.

Analytical Decision Tree

Use this logic flow to troubleshoot stability data.

AnalyticalWorkflow Start Analyze Stress Sample CheckPurity Peak Purity Pass? Start->CheckPurity Identify Identify Degradant RRT CheckPurity->Identify Yes MSAnalysis Run LC-MS/MS CheckPurity->MSAnalysis No (Co-elution) RRT_Low RRT < 0.5 (Polar) Identify->RRT_Low Early Eluting RRT_High RRT > 1.2 (Non-polar) Identify->RRT_High Late Eluting Guanylurea Suspect: Guanylurea RRT_Low->Guanylurea Aniline Suspect: 2-Ethoxyaniline or Dimer RRT_High->Aniline

Figure 2: Analytical decision tree for identifying degradation products based on Relative Retention Time (RRT).

References

  • Attia, A.K., et al. "Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds." Asian Journal of Chemistry, 2013. Link

  • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003. Link

  • BenchChem. "Biguanide Dihydriodide Degradation: A Technical Support Resource." BenchChem Technical Guides, 2025. Link

  • Gosse, K., et al. "Hydrolytic degradation of metformin in aqueous solution." Journal of Pharmaceutical and Biomedical Analysis, 2020.[1] (Analogous mechanistic reference).

  • US EPA. "Imidodicarbonimidic diamide, N-(2,?-dimethylphenyl)- Substance Details."[4] CompTox Chemicals Dashboard. Link

Sources

Exploratory

An In-depth Technical Guide to N-(2-ethoxyphenyl)imidodicarbonimidic diamide

This technical guide provides a comprehensive overview of N-(2-ethoxyphenyl)imidodicarbonimidic diamide, a substituted arylbiguanide. The content herein is curated for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-(2-ethoxyphenyl)imidodicarbonimidic diamide, a substituted arylbiguanide. The content herein is curated for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, synthesis, characterization, and potential applications.

Introduction to Arylbiguanides

The biguanide moiety, characterized by the formula HN(C(NH)NH2)2, is a cornerstone in medicinal chemistry.[1] Its derivatives have yielded landmark drugs such as metformin, an essential anti-diabetic agent, and proguanil, an antimalarial.[2] The therapeutic efficacy of biguanides often stems from their ability to interact with cellular membranes and modulate metabolic pathways.[3] Aryl-substituted biguanides, in particular, offer a versatile scaffold for drug design, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties through modification of the aromatic substituent. This guide focuses on the 2-ethoxyphenyl derivative, a compound of interest for further investigation.

Molecular Characteristics of N-(2-ethoxyphenyl)imidodicarbonimidic diamide

N-(2-ethoxyphenyl)imidodicarbonimidic diamide, systematically named N-(2-ethoxyphenyl)biguanide, is an organic compound featuring a 2-ethoxyphenyl group attached to a biguanide core.

Molecular Formula and Weight

To determine the molecular formula, we consider the precursors: 2-ethoxyaniline (C8H11NO) and dicyandiamide (C2H4N4). The reaction involves the addition of the aniline to dicyandiamide.

  • 2-ethoxyaniline: C8H11NO

  • Biguanide moiety addition from dicyandiamide: C2H4N4

  • Total atoms: C10H15N5O

Based on this, the molecular characteristics are summarized below:

PropertyValue
Molecular Formula C10H15N5O
Molecular Weight 221.26 g/mol
IUPAC Name N-(2-ethoxyphenyl)imidodicarbonimidic diamide
Common Name N-(2-ethoxyphenyl)biguanide
Structural Representation

The chemical structure consists of a planar biguanide group, which can chelate metals, attached to the aromatic ring via a nitrogen atom.

Caption: Chemical structure of N-(2-ethoxyphenyl)biguanide.

Synthesis of N-(2-ethoxyphenyl)biguanide

The synthesis of arylbiguanides is well-established and typically proceeds via the reaction of an appropriate anilinium salt with dicyandiamide.[4] This method provides a direct and efficient route to the desired product.

Proposed Synthetic Pathway

The synthesis involves the nucleophilic addition of 2-ethoxyaniline to the carbon of a nitrile group in dicyandiamide, facilitated by an acidic medium.[5]

G cluster_reactants Reactants aniline 2-Ethoxyaniline (C₈H₁₁NO) conditions + HCl Heat aniline->conditions dicyandiamide Dicyandiamide (C₂H₄N₄) dicyandiamide->conditions product N-(2-ethoxyphenyl)biguanide (C₁₀H₁₅N₅O) conditions->product

Caption: Synthetic workflow for N-(2-ethoxyphenyl)biguanide.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of arylbiguanides.[4][6]

Materials:

  • 2-Ethoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Dicyandiamide

  • Ethanol

  • Water

Procedure:

  • Formation of the Anilinium Salt:

    • In a round-bottom flask, dissolve 2-ethoxyaniline in ethanol.

    • Cool the solution in an ice bath and slowly add an equimolar amount of concentrated hydrochloric acid with stirring.

    • The 2-ethoxyaniline hydrochloride salt may precipitate.

  • Reaction with Dicyandiamide:

    • To the suspension of the anilinium salt, add an equimolar amount of dicyandiamide.

    • Add water to the mixture to achieve a suitable concentration for reflux.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • Isolation and Purification:

    • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product as its hydrochloride salt.

    • Collect the crude product by vacuum filtration and wash with cold ethanol.

    • Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-(2-ethoxyphenyl)biguanide hydrochloride.

    • The free base can be obtained by treating the hydrochloride salt with a suitable base.

Characterization

The structural elucidation of N-(2-ethoxyphenyl)biguanide would rely on standard spectroscopic techniques.[7]

TechniqueExpected Observations
FT-IR Broad bands in the 2900–3300 cm⁻¹ region (-NH and -NH2 stretching). Strong C=N stretching bands around 1610–1640 cm⁻¹.
¹H NMR Signals corresponding to the ethoxy protons (a triplet and a quartet), aromatic protons, and broad signals for the -NH and -NH2 protons.
¹³C NMR Resonances for the aromatic carbons, the ethoxy carbons, and the two distinct carbons of the biguanide core.
Mass Spec. The [M+H]⁺ ion should be the base peak.

Potential Applications and Future Directions

While specific studies on N-(2-ethoxyphenyl)biguanide are not widely available, its structural similarity to other bioactive biguanides suggests several promising areas for research and development.

Antidiabetic Properties

Given that the biguanide class is renowned for its antidiabetic agents, this compound is a candidate for screening for antihyperglycemic activity.[1] Its mechanism of action could potentially involve the activation of AMP-activated protein kinase (AMPK), similar to metformin.

Antimicrobial Activity

Many biguanide derivatives, such as chlorhexidine, are potent antiseptics.[8] The combination of the lipophilic 2-ethoxyphenyl group and the cationic biguanide core could facilitate interaction with and disruption of microbial cell membranes.

Anticancer Potential

Recent research has highlighted the anticancer properties of biguanides, which are thought to be mediated through both direct effects on cancer cells and indirect systemic effects.[9] N-(2-ethoxyphenyl)biguanide could be investigated for its potential to inhibit cancer cell proliferation and survival.

Conclusion

N-(2-ethoxyphenyl)imidodicarbonimidic diamide is a synthetically accessible arylbiguanide with a molecular formula of C10H15N5O and a molecular weight of 221.26 g/mol . Its synthesis can be readily achieved through the condensation of 2-ethoxyaniline with dicyandiamide. Based on the well-documented bioactivities of the biguanide scaffold, this compound represents a promising candidate for investigation in various therapeutic areas, including metabolic disorders, infectious diseases, and oncology. Further research is warranted to fully elucidate its pharmacological profile and potential for clinical development.

References

  • 2-Ethoxyaniline: A Versatile Compound with Wide Applic
  • N-(2-Ethoxyphenyl)formamide - PMC. (URL not available)
  • Compound N-(2-ethoxyphenyl)-N2-(methanesulfonyl)-N2-phenylalaninamide. (URL not available)
  • 2-Ethoxy-2'-ethyloxanilide | C18H20N2O3 | CID 90303 - PubChem. (URL: [Link])

  • Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction | ACS Omega. (URL: [Link])

  • Synthetic accesses to biguanide compounds - PMC - NIH. (URL: [Link])

  • (PDF) Synthetic accesses to biguanide compounds - ResearchGate. (URL: [Link])

  • Biguanide - Wikipedia. (URL: [Link])

  • New Biguanides as Anti-Diabetic Agents Part I: Synthesis and Evaluation of 1-Substituted Biguanide Derivatives as Anti-Diabetic Agents of Type II Diabetes Insulin Resistant - PubMed. (URL: [Link])

  • Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - NIH. (URL: [Link])

  • A practical guide to arylbiguanides Synthesis and structural characterization - SciSpace. (URL: [Link])

  • Chemistry of Dicyandiamide. II.
  • The Mechanism of Action of Biguanides: New Answers to a Complex Question - MDPI. (URL: [Link])

  • A practical guide to arylbiguanides — Synthesis and structural characterization. (URL: [Link])

  • The main approaches for the synthesis of biguanides. - ResearchGate. (URL: [Link])

  • Kinetics and mechanism of the additive reaction of aniline with dicyandiamide. (URL not available)
  • Production of dicyandiamideformaldehyde reaction products - Google P
  • The chemistry of biguanides. (URL not available)
  • A practical guide to arylbiguanides — Synthesis and structural characterization. (URL: [Link])

  • Biguanide | C2H7N5 | CID 5939 - PubChem - NIH. (URL: [Link])

  • (PDF) ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. - ResearchGate. (URL: [Link])

  • Characterization and Cytotoxicity of N,N-dimethylbiguanide Complexes - ResearchGate. (URL: [Link])

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Protocols & Analytical Methods

Method

Protocol for synthesizing N-(2-ethoxyphenyl)imidodicarbonimidic diamide in the lab

This technical guide details the synthesis of N-(2-ethoxyphenyl)imidodicarbonimidic diamide (commonly referred to as 1-(2-ethoxyphenyl)biguanide ). This compound belongs to the arylbiguanide class, structurally related t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of N-(2-ethoxyphenyl)imidodicarbonimidic diamide (commonly referred to as 1-(2-ethoxyphenyl)biguanide ). This compound belongs to the arylbiguanide class, structurally related to established antidiabetic (e.g., metformin) and antiseptic agents.

The protocol focuses on the nucleophilic addition of 2-ethoxyaniline (o-phenetidine) hydrochloride to cyanoguanidine (dicyandiamide) . This route is preferred in professional drug discovery workflows for its atom economy, scalability, and avoidance of highly toxic cyanogen halide intermediates.

Application Note: Synthesis of 1-(2-Ethoxyphenyl)biguanide

Executive Summary & Mechanistic Rationale

The synthesis relies on the Curd and Rose method , utilizing the enhanced electrophilicity of the nitrile group in dicyandiamide under acidic conditions.

  • Reaction Class: Nucleophilic addition to a nitrile.

  • Key Challenge: Balancing the acidity. The amine (o-phenetidine) must be protonated to solubilize and stabilize the leaving group potential, but a fraction of free amine must be available to act as the nucleophile, or the nitrile must be activated by the acid. In the fusion or aqueous solvent method, the anilinium salt serves as the proton source, activating the dicyandiamide nitrile for attack by the equilibrium concentration of free amine.

  • Thermodynamics: The formation of the biguanide resonance-stabilized cation is exothermic. Temperature control is critical to prevent polymerization of dicyandiamide into melamine derivatives.

Safety & Pre-Requisites

Critical Safety Warnings:

  • o-Phenetidine (2-Ethoxyaniline): Toxic by inhalation, ingestion, and skin contact. Potential methemoglobinemia inducer. Handle strictly in a fume hood.

  • Dicyandiamide: Irritant. Avoid dust inhalation.[1]

  • Exotherm Risk: The reaction can become exothermic upon precipitation of the product.

PPE Requirements:

  • Nitrile gloves (double-gloving recommended for anilines).

  • Chemical splash goggles.

  • Lab coat.

  • Fume hood with active ventilation.

Experimental Protocol

Materials Table
ReagentMW ( g/mol )Equiv.[2][3]Mass/Vol (Scale)Role
o-Phenetidine 137.181.013.7 g (100 mmol)Nucleophile Precursor
Hydrochloric Acid (37%) 36.461.08.3 mL (~100 mmol)Proton Source
Dicyandiamide 84.081.058.82 g (105 mmol)Electrophile
Water (Deionized) 18.02Solvent100 mLSolvent Medium
2-Propanol (Isopropanol) 60.10-~50 mLRecrystallization
Step-by-Step Methodology

Phase A: Preparation of o-Phenetidine Hydrochloride (In Situ)

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal thermometer.

  • Acidification: Add 100 mL of deionized water and 13.7 g (100 mmol) of o-phenetidine to the flask.

  • Salt Formation: While stirring vigorously, add 8.3 mL of concentrated HCl dropwise.

    • Observation: The oily aniline should dissolve, forming a clear or slightly pink homogeneous solution of the anilinium chloride salt.

    • Checkpoint: Measure pH.[2] It should be acidic (pH ~2-3). If not, add small aliquots of HCl until acidic.

Phase B: Nucleophilic Addition 4. Addition: Add 8.82 g (105 mmol) of dicyandiamide directly to the stirring anilinium salt solution. 5. Reflux: Heat the reaction mixture to reflux (approx. 100°C).

  • Mechanism:[4] At reflux, the dicyandiamide dissolves. The thermal energy overcomes the activation barrier for the attack of the aniline nitrogen on the nitrile carbon of the dicyandiamide.
  • Duration: Maintain reflux for 3 to 4 hours .
  • Monitoring: The solution may darken slightly. Precipitation of the product (as the hydrochloride salt) often begins while hot or upon initial cooling.

Phase C: Isolation and Purification 7. Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature with gentle stirring. Then, cool further in an ice bath (0–4°C) for 1 hour.

  • Note: Slow cooling promotes the formation of purer crystals, excluding unreacted dicyandiamide.
  • Filtration: Filter the resulting white to off-white precipitate using a Buchner funnel and vacuum filtration.
  • Washing: Wash the filter cake with cold dilute HCl (0.1 M, 2 x 15 mL) to remove unreacted amine, followed by cold acetone (1 x 15 mL) to remove organic impurities.
  • Recrystallization (Critical for Purity):
  • Dissolve the crude solid in a minimum amount of boiling water (or 90:10 water/isopropanol if solubility is low).
  • Hot filter if insoluble particles remain.
  • Allow to crystallize at 4°C overnight.
  • Filter and dry in a vacuum oven at 50°C for 6 hours.
Expected Results
  • Yield: 65–80%

  • Appearance: Colorless to white crystalline needles.

  • Melting Point (HCl salt): Expected range 220–240°C (decomposition). Note: Arylbiguanide salts often have high melting points with decomposition.

Structural Validation & Logic

The reaction pathway is driven by the "Biguanide Gap" —the thermodynamic stability of the resulting conjugated system.

ReactionPathway cluster_conditions Reaction Conditions Phenetidine o-Phenetidine (Nucleophile) Anilinium Anilinium Salt (Active Species) Phenetidine->Anilinium Protonation HCl HCl (Activator) HCl->Anilinium Transition Tetrahedral Intermediate Anilinium->Transition Reflux (100°C) Dicyandiamide Dicyandiamide (Electrophile) Dicyandiamide->Transition Nitrile Attack Product 1-(2-Ethoxyphenyl)biguanide HCl (Final Product) Transition->Product Tautomerization & Crystallization

Figure 1: Reaction pathway for the synthesis of 1-(2-ethoxyphenyl)biguanide hydrochloride via the Curd and Rose method.

Analytical Parameters (QC)

To validate the synthesis, the following analytical signatures must be confirmed:

TechniqueExpected Signature
1H NMR (DMSO-d6) Ethoxy group: Triplet (~1.3 ppm, 3H), Quartet (~4.0 ppm, 2H). Aromatic: Multiplets (6.8–7.5 ppm, 4H). Biguanide NH: Broad singlets (exchangeable with D2O) at ~7.0–9.0 ppm.
IR Spectroscopy C=N stretch: Strong bands at 1620–1660 cm⁻¹. N-H stretch: Broad bands at 3100–3400 cm⁻¹.
Melting Point Sharp melting point with decomposition (distinct from dicyandiamide MP ~209°C).

References

  • Curd, F. H. S., & Rose, F. L. (1946).[5] Synthetic Antimalarials. Part X. Some Aryl-diguanides ("Biguanides") and Aryl-diamidines.[5][6] Journal of the Chemical Society, 729–737.

  • Neelakantan, L. (1957). Preparation of Some 1-Arylbiguanides.[5][7][8][9] Journal of Organic Chemistry, 22(12), 1587–1589.

  • Grytsai, O., Ronco, C., & Benhida, R. (2021).[10] Synthetic accesses to biguanide compounds.[5][7][10][11][12] Beilstein Journal of Organic Chemistry, 17, 1147–1180.

  • Shapiro, S. L., Parrino, V. A., & Freedman, L. (1959). Hypoglycemic Agents.[7] III. N1-Alkyl- and Aralkylbiguanides.[6][8] Journal of the American Chemical Society, 81(14), 3728–3736.

Sources

Application

Application Note: N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide (UV-312) as a UV Stabilizer

The following Application Note and Protocol guide addresses the application of the oxanilide-class UV absorber commonly associated with the description provided. Note on Chemical Identity: The specific IUPAC name "N-(2-e...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide addresses the application of the oxanilide-class UV absorber commonly associated with the description provided.

Note on Chemical Identity: The specific IUPAC name "N-(2-ethoxyphenyl)imidodicarbonimidic diamide" chemically describes a biguanide derivative (CAS 524055-68-3) which is not a recognized UV stabilizer. The industrial UV stabilizer matching the "N-(2-ethoxyphenyl)" and "diamide" description is N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide (CAS 23949-66-8), commercially known as UV-312 (e.g., Tinuvin 312, Sanduvor VSU). This guide focuses on the application of UV-312 , as applying the biguanide for this purpose would be chemically invalid.

Executive Summary

N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide (referred to herein as UV-312 ) is a high-performance UV absorber of the oxanilide class. Unlike benzotriazoles or benzophenones, UV-312 offers a unique combination of low volatility , excellent thermal stability , and minimal interaction with metal ions . These properties make it the stabilizer of choice for applications involving acid-sensitive polymers (e.g., polyamides) or systems containing catalyst residues that might discolor with other stabilizers.

Key Technical Specifications
PropertySpecification
Chemical Name N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide
CAS Registry 23949-66-8
Molecular Weight 312.4 g/mol
Melting Point 124 – 128 °C
Absorbance Peak 300 – 320 nm (UV-B region)
Solubility Soluble in styrene, toluene, ethyl acetate; Insoluble in water.
Thermal Stability < 1% weight loss at 260°C (TGA)

Mechanism of Action: Excited State Intramolecular Proton Transfer (ESIPT)

The efficacy of UV-312 relies on a reversible photochemical cycle known as Excited State Intramolecular Proton Transfer (ESIPT) . The oxanilide structure allows for the formation of intramolecular hydrogen bonds, creating a stable planar configuration.

  • Absorption: The molecule absorbs a high-energy UV photon (

    
    ), promoting it to the excited singlet state (
    
    
    
    ).
  • Proton Transfer: In the excited state, the acidity of the N-H group and basicity of the C=O group change, driving a proton (

    
    ) transfer from nitrogen to oxygen.
    
  • Dissipation: The molecule relaxes to the ground state (

    
    ) by releasing the absorbed energy as harmless thermal energy (heat).
    
  • Restoration: The proton transfers back to the nitrogen, restoring the original structure, ready to absorb another photon.

Mechanistic Pathway Diagram

ESIPT_Mechanism Figure 1: ESIPT Cycle of Oxanilide UV Stabilizers Ground Ground State (S0) (Enol Form) Excited Excited State (S1) (Absorbs UV) Ground->Excited UV Absorption (300-320 nm) Tautomer Proton Transfer (Keto Tautomer) Excited->Tautomer ESIPT (Fast) Dissipation Thermal Dissipation (Heat Release) Tautomer->Dissipation Internal Conversion Dissipation->Ground Proton Back-Transfer

Figure 1: The reversible proton transfer cycle allows UV-312 to dissipate UV energy indefinitely without degrading.

Protocol A: Formulation and Compounding

This protocol details the incorporation of UV-312 into a Polyamide (PA) or Polyethylene (PE) matrix. UV-312 is particularly effective in PA due to its resistance to amidolysis.

Materials Required[1][2][3][4][5][6][7][8]
  • Base Resin: Polyamide 6 (PA6) or LLDPE granules.

  • Stabilizer: UV-312 (Powder form, >98% purity).[1]

  • Antioxidant (Optional): Hindered phenol (e.g., AO-1010) to protect against thermal oxidation during processing.

  • Equipment: Twin-screw extruder, High-speed mixer, Pelletizer.

Step-by-Step Methodology
Step 1: Loading Calculation

Calculate the required loading level based on the application's surface area and expected UV exposure.

  • Standard Loading: 0.15% – 0.50% w/w.

  • High Exposure (Automotive/Exterior): 0.50% – 1.0% w/w.

Formula:



Step 2: Pre-Mixing (Dry Blending)
  • Dry the Polyamide resin at 80°C for 4 hours to remove moisture (critical to prevent hydrolysis).

  • Add resin granules to the high-speed mixer.

  • Add a binding agent (e.g., 0.05% mineral oil) if using PE; for PA, dry blending is usually sufficient.

  • Add the calculated mass of UV-312.

  • Mix at 500 RPM for 5 minutes to ensure uniform coating of granules.

Step 3: Compounding (Extrusion)

Process the mixture through a twin-screw extruder. UV-312 has a high thermal threshold, but processing temperatures should be optimized.

ZoneTemperature (PA6)Temperature (LLDPE)
Feed Zone230°C160°C
Compression245°C180°C
Metering250°C190°C
Die245°C190°C
  • Critical Control Point: Ensure the melt temperature does not exceed 280°C to prevent volatilization, although UV-312 is stable up to ~300°C.

Step 4: Specimen Preparation

Injection mold the pellets into standard test plaques (e.g., ISO 294 type, 2mm thickness) for validation.

Protocol B: Performance Validation (Accelerated Weathering)

To validate the efficacy of the stabilization, the formulated samples must undergo accelerated weathering testing.

Experimental Setup
  • Chamber: QUV Weathering Tester or Xenon Arc Weatherometer.

  • Standard: ASTM G154 (Fluorescent UV) or ASTM G155 (Xenon Arc).

  • Cycle (ASTM G154):

    • 8 hours UV exposure (UVA-340 lamps) at 60°C.

    • 4 hours Condensation (Dark) at 50°C.

    • Total Duration: 1000 hours (Interim checks at 250h, 500h).

Analytical Workflow

Validation_Workflow Figure 2: Accelerated Weathering Validation Workflow Sample Molded Specimen (with UV-312) Initial Initial Characterization (Color L*a*b*, Gloss, Tensile) Sample->Initial Exposure QUV Exposure (ASTM G154, 1000h) Initial->Exposure Interval Interval Testing (250h, 500h) Exposure->Interval Interval->Exposure Continue Final Final Characterization (Delta E, % Retention) Interval->Final End of Test Decision Pass/Fail Analysis (Delta E < 2.0?) Final->Decision

Figure 2: Standardized workflow for validating UV stabilizer performance.

Data Analysis Metrics
  • Color Change (

    
    ):  Measure utilizing a spectrophotometer (CIELAB color space).
    
    • Pass Criteria:

      
       after 1000 hours.
      
  • Gloss Retention: Measure at 60° angle.

    • Pass Criteria: > 80% retention of initial gloss.

  • Mechanical Retention: Tensile strength and elongation at break.

    • Pass Criteria: > 70% retention of mechanical properties.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90303, Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-. Retrieved from [Link]

  • BASF SE.Tinuvin® 312 Technical Information. Plastic Additives. (Industry Standard Reference for Oxanilide Stabilizers).
  • Wypych, G. (2020).Handbook of UV Degradation and Stabilization. ChemTec Publishing. (Detailed mechanism of ESIPT in oxanilides).
  • European Chemicals Agency (ECHA). Registration Dossier - CAS 23949-66-8. Retrieved from [Link]

Sources

Method

Experimental design for testing the efficacy of N-(2-ethoxyphenyl)imidodicarbonimidic diamide

Application Notes & Protocols: Experimental Design for Efficacy Testing of N-(2-ethoxyphenyl)imidodicarbonimidic diamide as a Novel Anti-Diabetic Agent For Researchers, Scientists, and Drug Development Professionals Intr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Experimental Design for Efficacy Testing of N-(2-ethoxyphenyl)imidodicarbonimidic diamide as a Novel Anti-Diabetic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-ethoxyphenyl)imidodicarbonimidic diamide is a novel synthetic compound belonging to the biguanide class of molecules.[1] Biguanides, most notably metformin, are a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1] They primarily function by reducing hepatic glucose production and improving insulin sensitivity in peripheral tissues.[2][3] The structural similarity of N-(2-ethoxyphenyl)imidodicarbonimidic diamide to existing biguanides suggests its potential as a new therapeutic agent for T2DM. These application notes provide a comprehensive guide for the preclinical evaluation of this compound, outlining a logical progression of experiments from in vitro characterization to in vivo efficacy studies. The protocols herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.

Hypothesized Mechanism of Action: Targeting the AMPK Pathway

The primary mechanism of action for biguanides like metformin is the activation of AMP-activated protein kinase (AMPK).[2][4] AMPK is a crucial cellular energy sensor that, when activated, shifts cellular metabolism from anabolic to catabolic processes.[5][6] In the context of diabetes, AMPK activation in hepatocytes inhibits gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors, thereby reducing hepatic glucose output.[3][4] In skeletal muscle, AMPK activation promotes glucose uptake and fatty acid oxidation.[7][8]

It is hypothesized that N-(2-ethoxyphenyl)imidodicarbonimidic diamide will exert its anti-diabetic effects through a similar mechanism. The proposed signaling cascade is as follows:

  • The compound enters hepatocytes and potentially other metabolically active cells.

  • It inhibits Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in the AMP:ATP ratio.[4]

  • The elevated AMP:ATP ratio allosterically activates AMPK.[5]

  • Activated AMPK then phosphorylates downstream targets, leading to:

    • Inhibition of gluconeogenic enzymes (e.g., PEPCK, G6Pase).[7]

    • Increased glucose transporter (GLUT4) translocation to the plasma membrane in muscle and adipose tissue, enhancing glucose uptake.[7][9]

    • Inhibition of acetyl-CoA carboxylase (ACC), leading to decreased fatty acid synthesis and increased fatty acid oxidation.[8]

Hypothesized AMPK Signaling Pathway cluster_cell Hepatocyte / Myocyte Compound N-(2-ethoxyphenyl)imidodicarbonimidic diamide Mitochondria Mitochondrial Complex I Compound->Mitochondria Inhibition AMP_ATP Increased AMP:ATP Ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Activation Gluconeogenesis Gluconeogenesis (Liver) AMPK->Gluconeogenesis Inhibition GlucoseUptake GLUT4 Translocation (Muscle) AMPK->GlucoseUptake Stimulation FattyAcid Fatty Acid Oxidation AMPK->FattyAcid Stimulation

Caption: Hypothesized signaling pathway of N-(2-ethoxyphenyl)imidodicarbonimidic diamide.

Preclinical Efficacy Testing Workflow

A structured, multi-tiered approach is essential for the robust evaluation of a novel anti-diabetic compound. This workflow progresses from broad, cell-based assays to more complex, physiologically relevant animal models.

Preclinical Efficacy Testing Workflow cluster_workflow Experimental Workflow InVitro Part A: In Vitro Efficacy Assessment Cytotoxicity Protocol 1: Cytotoxicity Assay InVitro->Cytotoxicity TargetEngagement Protocol 2: Target Engagement (AMPK Activation) Cytotoxicity->TargetEngagement FunctionalAssay Protocol 3: Functional Assays (Glucose Uptake, Respiration) TargetEngagement->FunctionalAssay InVivo Part B: In Vivo Efficacy Assessment FunctionalAssay->InVivo PKPD Protocol 4: Pharmacokinetics/Pharmacodynamics InVivo->PKPD Efficacy Protocol 5: Efficacy in Diabetic Animal Models PKPD->Efficacy DataAnalysis Data Analysis and Interpretation Efficacy->DataAnalysis

Caption: A structured workflow for preclinical efficacy testing.

Part A: In Vitro Efficacy Assessment

The initial phase of testing focuses on cellular models to determine the compound's bioactivity, mechanism of action, and potential toxicity.

Cell Line Selection
  • HepG2 (Human Hepatocellular Carcinoma): A well-established cell line for studying hepatic glucose metabolism and the effects of insulin-sensitizing agents.

  • L6 (Rat Myoblasts) or C2C12 (Mouse Myoblasts): These cell lines can be differentiated into myotubes and are excellent models for studying glucose uptake in skeletal muscle.

  • 3T3-L1 (Mouse Adipocytes): Useful for investigating effects on adipocyte differentiation and glucose metabolism.

Protocol 1: Cytotoxicity Assay (MTT Assay)

Rationale: To determine the concentration range at which the compound is non-toxic to cells. This is crucial for designing subsequent experiments where cell viability is paramount.

Methodology:

  • Cell Seeding: Seed HepG2, L6, or 3T3-L1 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-(2-ethoxyphenyl)imidodicarbonimidic diamide (e.g., from 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Target Engagement - AMPK Activation (Western Blot)

Rationale: To confirm that the compound activates its hypothesized target, AMPK.

Methodology:

  • Cell Treatment: Seed HepG2 or L6 cells in a 6-well plate and grow to 80-90% confluency. Treat the cells with non-toxic concentrations of the compound for various time points (e.g., 30 min, 1h, 2h). Include a positive control (e.g., AICAR or metformin).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and probe with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-AMPKα to total AMPKα.

Protocol 3: Functional Assays

Rationale: To measure the functional consequence of AMPK activation on glucose transport into cells.

Methodology:

  • Cell Differentiation (for L6 or 3T3-L1): Differentiate myoblasts into myotubes or pre-adipocytes into adipocytes according to standard protocols.

  • Serum Starvation: Serum-starve the differentiated cells for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

  • Compound and Insulin Treatment: Treat the cells with various concentrations of the compound for 1 hour. Include a positive control (insulin, 100 nM) and a negative control (vehicle).

  • 2-Deoxyglucose (2-DG) Uptake: Add 2-DG (a non-metabolizable glucose analog) to the cells and incubate for 10-20 minutes.[10][11]

  • Uptake Termination and Cell Lysis: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells to release the intracellular 2-DG-6-phosphate (2-DG6P).

  • Quantification: Measure the amount of 2-DG6P using a commercially available colorimetric or fluorometric assay kit.[10][11][12]

  • Data Analysis: Normalize the glucose uptake to the protein concentration and express the results as a fold change relative to the vehicle control.

Rationale: To assess the compound's effect on mitochondrial respiration, a key indicator of biguanide action.

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.

  • Compound Treatment: Treat the cells with the compound for a specified duration.

  • Mito Stress Test: Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.[13][14]

  • Data Acquisition: The Seahorse XF analyzer measures the oxygen consumption rate (OCR) in real-time.[15][16]

  • Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[14] A decrease in basal respiration is indicative of Complex I inhibition.

In Vitro Assay Parameter Measured Expected Outcome for an Effective Compound
Cytotoxicity (MTT) Cell ViabilityHigh viability at therapeutic concentrations (IC50 > 100 µM)
Target Engagement (Western Blot) p-AMPKα / Total AMPKα ratioDose- and time-dependent increase
Glucose Uptake 2-Deoxyglucose uptakeIncreased glucose uptake
Cellular Respiration (Seahorse) Oxygen Consumption Rate (OCR)Decreased basal respiration

Part B: In Vivo Efficacy Assessment

Following successful in vitro characterization, the compound's efficacy is evaluated in animal models of T2DM.

Animal Model Selection
  • db/db Mice: These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia.[17][18][19] They are a well-characterized and widely used model for T2DM.[17][18][19][20]

  • Streptozotocin (STZ)-induced Diabetic Rats/Mice: STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[21][22][23][24] This model is useful for studying compounds that do not require insulin for their action.

Protocol 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to establish a dose-response relationship.

Methodology:

  • Dosing: Administer a single dose of the compound to healthy rodents via different routes (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Compound Quantification: Analyze the plasma samples using LC-MS/MS to determine the concentration of the compound over time.

  • PK Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • PD Analysis: In a separate cohort of diabetic animals, administer various doses of the compound and measure blood glucose levels at different time points to establish a dose-response relationship for the glucose-lowering effect.

Protocol 5: Efficacy Studies in a Diabetic Animal Model (db/db Mice)

Rationale: To evaluate the long-term efficacy of the compound in a chronic disease model.

Methodology:

  • Acclimatization and Baseline Measurements: Acclimatize db/db mice (8-10 weeks old) and measure baseline body weight, food and water intake, and blood glucose levels.

  • Randomization and Treatment: Randomly assign the mice to different treatment groups: vehicle control, positive control (metformin, e.g., 200 mg/kg/day), and various doses of N-(2-ethoxyphenyl)imidodicarbonimidic diamide. Administer the treatments daily via oral gavage for 4-8 weeks.

  • Monitoring: Monitor body weight, food and water intake, and blood glucose levels weekly.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT to assess glucose tolerance. After an overnight fast, administer a glucose bolus (2 g/kg) and measure blood glucose at 0, 15, 30, 60, and 120 minutes.

  • Terminal Sample Collection: At the end of the study, collect blood for analysis of HbA1c, insulin, and lipid profiles. Harvest tissues (liver, skeletal muscle, adipose tissue) for further analysis (e.g., Western blot for AMPK activation, gene expression analysis).

In Vivo Parameter Measurement Expected Outcome for an Effective Compound
Blood Glucose Weekly fasting and non-fasting glucoseSignificant reduction compared to vehicle control
Oral Glucose Tolerance Test (OGTT) Area Under the Curve (AUC) for glucoseLower AUC, indicating improved glucose tolerance
HbA1c Glycated hemoglobin levelsReduction in HbA1c, reflecting long-term glycemic control
Body Weight Weekly body weightStable or modest reduction in body weight
Plasma Insulin Insulin levelsPotential reduction, indicating improved insulin sensitivity
Lipid Profile Triglycerides, CholesterolImprovement in dyslipidemia

Self-Validating Systems and Troubleshooting

  • Controls are Critical: Every experiment must include appropriate controls.

    • Vehicle Control: To account for the effects of the solvent used to dissolve the compound.

    • Positive Control: A known anti-diabetic agent like metformin to benchmark the efficacy of the new compound.[25][26][27]

    • Negative Control: Untreated or sham-treated groups.

  • Dose-Response: Establishing a clear dose-response relationship is essential for demonstrating a true pharmacological effect.

  • Reproducibility: Key experiments should be repeated independently to ensure the reproducibility of the findings.

  • Troubleshooting:

    • Inconsistent In Vitro Results: Check for cell line integrity (mycoplasma testing), reagent quality, and consistency in experimental technique.

    • High Variability in Animal Studies: Ensure proper animal handling and randomization. Increase the number of animals per group if necessary.

    • Lack of Efficacy: Re-evaluate the in vitro data and the PK profile of the compound. The compound may not have sufficient bioavailability or may be rapidly metabolized.

References

  • Medical News Today. (2025, August 12). How metformin works: Mechanism of action explained. [Link]

  • Charles River Laboratories. Type 2 Diabetes Mouse Models. [Link]

  • National Institutes of Health. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity. [Link]

  • National Institutes of Health. (2017, August 3). The mechanisms of action of metformin. [Link]

  • National Institutes of Health. The role of AMPK signaling pathway in the pathogenesis of type 2 diabetes mellitus with its complications and related metabolic disorders. [Link]

  • PubMed. New Biguanides as Anti-Diabetic Agents Part I: Synthesis and Evaluation of 1-Substituted Biguanide Derivatives as Anti-Diabetic Agents of Type II Diabetes Insulin Resistant. [Link]

  • Wikipedia. Metformin. [Link]

  • InnoSer. (2024, November 28). Metabolic disease models – db/db Mouse Model. [Link]

  • Diabetes Care. (2016, January 12). Mechanism of Metformin: A Tale of Two Sites. [Link]

  • In Vivo. The Use of Animal Models in the Study of Diabetes Mellitus. [Link]

  • Melior Discovery. Streptozotocin (STZ)-Induced Diabetic Rat & Mice Models. [Link]

  • PubMed. AMPK signaling in diabetes mellitus, insulin resistance and diabetic complications: A pre-clinical and clinical investigation. [Link]

  • ResearchGate. Animal models in type 2 diabetes research: An overview. [Link]

  • National Institutes of Health. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. [Link]

  • Diabetes. (2013, June 14). AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer. [Link]

  • Study.com. Video: Metformin | Mechanism of Action, Pharmacokinetics & Examples. [Link]

  • Oxford Academic. Animal Models of Type 2 Diabetes: Clinical Presentation and Pathophysiological Relevance to the Human Condition. [Link]

  • PubMed. Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant. [Link]

  • PubMed. Diabetes in mice with monogenic obesity: the db/db mouse and its use in the study of cardiac consequences. [Link]

  • PLOS One. The db/db Mouse: A Useful Model for the Study of Diabetic Retinal Neurodegeneration. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. [Link]

  • National Institutes of Health. Targeting the AMPK pathway for the treatment of Type 2 diabetes. [Link]

  • Gubra. The db/db mouse. [Link]

  • PubMed. (2015, September 1). Streptozotocin-Induced Diabetic Models in Mice and Rats. [Link]

  • National Institutes of Health. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. [Link]

  • Frontiers. Animal models for type 1 and type 2 diabetes: advantages and limitations. [Link]

  • Wikipedia. Biguanide. [Link]

  • The Jackson Laboratory. STZ-Induced Diabetes. [Link]

  • PubMed. New Biguanides as Anti-Diabetic Agents, Part II: Synthesis and Anti-Diabetic Properties Evaluation of 1-Arylamidebiguanide Derivatives as Agents of Insulin Resistant Type II Diabetes. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Emerging paradigms in pre-clinical screening models for drugs acting against diabetes: Delving into complex approaches and advancements. [Link]

  • ResearchGate. AMPK signaling in diabetes mellitus, insulin resistance and diabetic complications: A pre-clinical and clinical investigation. [Link]

  • IJEAST. RECENT ADVANCES AND METHODS FOR IN-VITRO EVALUATION OF ANTIDIABETIC ACTIVITY: A REVIEW. [Link]

  • Unbound Medicine. Streptozotocin-Induced Diabetic Models in Mice and Rats. [Link]

  • ResearchGate. New Biguanides as Anti-Diabetic Agents, Part II: Synthesis and Anti-Diabetic Properties Evaluation of 1-Arylamidebiguanide Derivatives as Agents of Insulin Resistant Type II Diabetes. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019, April 1). In vivo and In vitro Models for Biological Screening of Anti-Diabetic Drugs. [Link]

  • ResearchGate. (2019, May 10). (PDF) In vivo and In vitro Models for Biological Screening of Anti-Diabetic Drugs. [Link]

  • National Institutes of Health. (2024, July 13). Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. [Link]

  • ResearchGate. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. [Link]

  • National Institutes of Health. (2024, July 15). Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. [Link]

  • Slideshare. Preclinical screening of anti diabetic drugs. [Link]

  • IU Indianapolis ScholarWorks. Protocol - Measurement of mitochondrial respiration in the murine retina using a Seahorse extracellular flux analyzer. [Link]

  • Bentham Science. A Comprehensive Review on Preclinical Diabetic Models. [Link]

  • Evaluating the Safety and Efficacy of New Antidiabetic Drugs in Clinical Trials. [Link]

  • Agilent. Mitochondrial Respiration XF Cell Mito Stress Test. [Link]

  • UNC Lineberger. (2016, January 19). Preclinical study finds no benefit for diabetes drug in pancreatic cancer. [Link]

Sources

Application

Application Note: Formulation &amp; Handling of N-(2-ethoxyphenyl)imidodicarbonimidic diamide

This Application Note is designed for researchers and drug development professionals requiring a standardized protocol for the handling, solubilization, and experimental formulation of N-(2-ethoxyphenyl)imidodicarbonimid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a standardized protocol for the handling, solubilization, and experimental formulation of N-(2-ethoxyphenyl)imidodicarbonimidic diamide (chemically synonymous with 1-(2-ethoxyphenyl)biguanide ).

The following guide synthesizes biguanide chemistry principles with practical formulation strategies to ensure experimental reproducibility.

Compound Profile & Physicochemical Logic[1][2][3]

To formulate this compound effectively, one must understand its specific chemical behavior. Unlike the hydrophilic Metformin, the addition of the 2-ethoxyphenyl moiety significantly alters the lipophilicity and solubility profile.

Chemical Identity[2][4][5]
  • IUPAC Name: N-(2-ethoxyphenyl)imidodicarbonimidic diamide

  • Common Synonym: 1-(2-ethoxyphenyl)biguanide

  • Core Structure: An aryl-substituted biguanide tail.[1]

  • Key Functional Groups:

    • Biguanide Motif: Highly basic (pKa ~11.5 and ~2.8). Exists as a dication at low pH and a monocation at physiological pH (7.4).

    • Ethoxy Group: Increases lipophilicity (LogP estimated ~1.2–1.8) compared to Metformin (LogP -1.43), facilitating membrane permeability but reducing aqueous solubility of the free base.

The Salt Necessity

Crucial Directive: Do NOT attempt to formulate the free base directly in aqueous media for biological assays.

  • Reasoning: The free base of aryl-biguanides is poorly soluble in water and unstable, prone to hydrolysis into urea and ammonia derivatives over time.

  • Requirement: This protocol assumes the use of the Monohydrochloride (HCl) Salt .[1] If you possess the free base, it must be converted to the HCl salt prior to formulation (See Appendix A).

Formulation Decision Matrix

The following logic flow dictates the vehicle selection based on the experimental end-point.

FormulationLogic Start Compound Source (HCl Salt) AppType Application Type? Start->AppType InVitro In Vitro / Cell Culture AppType->InVitro InVivo In Vivo / Animal Model AppType->InVivo Solvent1 Primary Solvent: 100% DMSO InVitro->Solvent1 CheckConc Conc. > 10 mM? InVivo->CheckConc FinalCell Dilute 1:1000 in Media (Final DMSO < 0.1%) Solvent1->FinalCell AqVehicle Aqueous Vehicle: Saline (0.9%) CheckConc->AqVehicle No SolubilityIssue Precipitation at pH 7.4? CheckConc->SolubilityIssue Yes AqVehicle->SolubilityIssue Check Stability Complexation Add 20% HP-β-Cyclodextrin or 5% Tween 80 SolubilityIssue->Complexation Precipitate FinalIV Ready for Injection (IP/PO) SolubilityIssue->FinalIV Clear Solution Complexation->FinalIV

Figure 1: Decision tree for vehicle selection based on concentration and application.

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (In Vitro)

Purpose: Stable storage for cell-based assays (e.g., AMPK activation, mitochondrial respiration).

  • Weighing: Accurately weigh 10 mg of N-(2-ethoxyphenyl)imidodicarbonimidic diamide HCl.

    • MW (HCl salt estimate): ~292.76 g/mol (Base ~256.3 + HCl 36.46).

  • Solvent Addition: Add 683 µL of sterile, anhydrous DMSO (Dimethyl sulfoxide).

    • Note: Do not use water for the stock solution to prevent hydrolysis during long-term storage.

  • Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

    • Troubleshooting: If particles persist, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Protocol B: Aqueous Formulation for In Vivo Administration

Purpose: IP or PO dosing in rodents. Challenge: The ethoxy group reduces water solubility compared to Metformin. At neutral pH (7.4), the salt may dissociate and precipitate if the concentration is too high.

Target Concentration: 10 mg/kg dose (approx. 2 mg/mL for mouse).

  • Vehicle Preparation: Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in 0.9% saline.

    • Why? Cyclodextrins encapsulate the hydrophobic ethoxy-phenyl tail, preventing precipitation while masking the bitter taste (crucial for oral gavage).

  • Compound Addition:

    • Weigh the required amount of compound HCl salt.

    • Add the HP-β-CD vehicle slowly while vortexing.

  • pH Adjustment (Critical):

    • Check pH.[2][3] It will likely be slightly acidic (~5.0-6.0).

    • Do NOT adjust to pH > 7.5. Biguanides are most stable in slightly acidic to neutral media. Adjusting to basic pH will cause the free base to precipitate.

    • Acceptable Range: pH 5.5 – 7.0.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

Analytical Quality Control (HPLC)

Standard reverse-phase HPLC (C18) fails for biguanides because they are too polar and wash off in the void volume. You must use Ion-Pairing Chromatography.

Method Parameters
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Sodium Octanesulfonate + 10 mM NaH₂PO₄ (pH 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile (ACN)
Mode Isocratic: 70% A / 30% B (Adjust B up if retention is too high due to ethoxy group)
Flow Rate 1.0 mL/min
Detection UV @ 233 nm (Primary) and 210 nm
Retention Logic The Octanesulfonate pairs with the cationic biguanide, creating a neutral complex that retains on the C18 chain.[4][1]

Mechanistic Context (Signaling Pathway)

While specific literature on the 2-ethoxyphenyl derivative is niche, its pharmacophore suggests activity analogous to Phenformin (Complex I inhibition).

Mechanism Compound N-(2-ethoxyphenyl) biguanide Mito Mitochondria (Complex I) Compound->Mito Accumulation (OCT1 transporter?) ATP ATP Production Mito->ATP Inhibits AMP AMP:ATP Ratio ATP->AMP Decreases ATP Increases AMP AMPK AMPK (Activation) AMP->AMPK Allosteric Activation mTOR mTORC1 AMPK->mTOR Inhibits Glucose Glucose Uptake (GLUT4) AMPK->Glucose Promotes

Figure 2: Putative signaling pathway. The compound likely inhibits Mitochondrial Complex I, raising intracellular AMP, which activates AMPK.

References

  • Chemical Structure & Nomenclature: National Center for Biotechnology Information. PubChem Compound Summary for CID 5939, Biguanide. Accessed Feb 1, 2026. Link

  • Biguanide Synthesis & Properties: LeBel, A., et al. "A practical guide to arylbiguanides — Synthesis and structural characterization." Canadian Journal of Chemistry, 2016. (Describes the synthesis of aryl-biguanides via anilinium salts). Link

  • Formulation & Solubility: Bridges, H.R., et al. "Effects of metformin and other biguanides on mitochondrial complex I." Biochemical Journal, 2014. (Discusses lipophilicity and membrane permeability of phenethyl/aryl biguanides). Link

  • Analytical Methods: Sielc Technologies. "HPLC Method for Separation of Biguanides." (Standard ion-pairing protocols). Link

Appendix A: Conversion of Free Base to HCl Salt

If you have the free base solid:

  • Dissolve 100 mg of free base in 2 mL of Ethanol.

  • Place on an ice bath (4°C).

  • Dropwise add 1.0 M HCl in Ethanol (1.1 equivalents).

  • A white precipitate (the HCl salt) should form.

  • Filter, wash with cold diethyl ether, and dry under vacuum.

Sources

Method

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of N-(2-ethoxyphenyl)imidodicarbonimidic diamide in Complex Pharmaceutical Matrices

Abstract This application note presents a robust and sensitive method for the quantitative analysis of N-(2-ethoxyphenyl)imidodicarbonimidic diamide, a potential process-related impurity or degradation product in complex...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of N-(2-ethoxyphenyl)imidodicarbonimidic diamide, a potential process-related impurity or degradation product in complex pharmaceutical mixtures. The structural characteristics of this analyte, suggesting a potential relationship with active pharmaceutical ingredients such as Ethenzamide and Metformin, necessitate a highly specific and reliable analytical protocol for its detection and quantification at trace levels. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2][3]

Introduction: The Rationale for a Targeted Analytical Strategy

The safety and efficacy of pharmaceutical products are intrinsically linked to the purity of the active pharmaceutical ingredient (API). Process-related impurities and degradation products, even at trace levels, can have unintended pharmacological effects or impact the stability of the drug product.[4] The target analyte, N-(2-ethoxyphenyl)imidodicarbonimidic diamide, possesses structural motifs suggestive of a potential impurity arising from the synthesis or degradation of drugs containing an ethoxyphenyl moiety, such as Ethenzamide, and a biguanide structure, characteristic of Metformin. Given the widespread use of such drugs, a validated analytical method for this specific impurity is crucial for ensuring product quality and patient safety.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the analysis of trace impurities in complex matrices.[5][6][7] This technique allows for the precise quantification of the target analyte, even in the presence of high concentrations of the API and excipients, by utilizing specific precursor-to-product ion transitions. This application note outlines a complete workflow, from sample preparation to data analysis, for the reliable quantification of N-(2-ethoxyphenyl)imidodicarbonimidic diamide.

Experimental Workflow Overview

The analytical workflow is designed to ensure the accurate and precise quantification of the target analyte from a solid dosage form. The process involves sample extraction, chromatographic separation, and detection by tandem mass spectrometry.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Weigh Tablet Powder s2 Dissolve in Diluent s1->s2 s3 Vortex & Sonicate s2->s3 s4 Centrifuge s3->s4 s5 Filter Supernatant s4->s5 a1 Inject Sample s5->a1 Prepared Sample a2 Chromatographic Separation (Reversed-Phase) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Tandem Mass Spectrometry (MRM) a3->a4 d1 Peak Integration a4->d1 Raw Data d2 Calibration Curve Generation d1->d2 d3 Quantification of Analyte d2->d3

Figure 1: General workflow for the quantitative analysis of N-(2-ethoxyphenyl)imidodicarbonimidic diamide.

Materials and Reagents

  • Reference Standard: N-(2-ethoxyphenyl)imidodicarbonimidic diamide (Purity >98%)

  • Internal Standard (IS): Metformin-d6 (Isotopically labeled) or a suitable structural analog. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in sample processing and instrument response.[8][9][10]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Solid Dosage Form: Placebo and active tablets (e.g., Metformin or Ethenzamide formulation) for method development and validation.

Detailed Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-(2-ethoxyphenyl)imidodicarbonimidic diamide reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to construct the calibration curve.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Metformin-d6) in methanol.

  • Working IS Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile/water to achieve a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Prepare calibration standards and quality control samples by spiking the appropriate amount of working standard solution into a blank matrix extract (placebo tablet extract). Add a fixed volume of the working IS solution to each standard and QC sample.

Sample Preparation from Solid Dosage Form

The objective of the sample preparation is to efficiently extract the analyte from the complex matrix of a pharmaceutical tablet while minimizing interferences.[11][12]

  • Tablet Homogenization: Accurately weigh and finely powder a representative number of tablets.

  • Extraction: Transfer an accurately weighed portion of the powdered tablet, equivalent to a single dosage unit, into a volumetric flask. Add a defined volume of extraction solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

  • Mechanical Agitation: Vortex the mixture for 5 minutes, followed by sonication for 15 minutes to ensure complete dissolution of the analyte.

  • Centrifugation: Centrifuge the resulting suspension at 4000 rpm for 10 minutes to pelletize insoluble excipients.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

SamplePrep start Tablet Powder step1 Add Extraction Solvent (ACN:H2O, 0.1% FA) start->step1 step2 Vortex (5 min) & Sonicate (15 min) step1->step2 step3 Centrifuge (4000 rpm, 10 min) step2->step3 step4 Filter Supernatant (0.22 µm Syringe Filter) step3->step4 end Sample for LC-MS/MS step4->end

Figure 2: Detailed sample preparation workflow from a solid dosage form.

LC-MS/MS Method

The chromatographic method is designed to provide adequate retention and separation of the analyte from the API and other matrix components, while the MS/MS detection ensures high selectivity and sensitivity.

Table 1: LC-MS/MS Instrumental Parameters

ParameterConditionRationale
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm)Provides good retention for moderately polar compounds.[5][6]
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography.
Gradient Elution5% B to 95% B over 5 minutesA gradient is necessary to elute the polar analyte and any less polar impurities within a reasonable time.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume5 µLA small injection volume minimizes potential matrix effects.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveThe biguanide-like structure of the analyte is expected to ionize well in positive mode.
MRM TransitionsAnalyte: To be determinedIS: To be determinedMultiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. Specific transitions need to be optimized by infusing the analyte and IS into the mass spectrometer.
Dwell Time100 msBalances sensitivity with the number of data points across the peak.
Collision EnergyTo be determinedOptimized for each MRM transition to achieve the most stable and intense product ion.
Source Temperature500 °COptimized for efficient desolvation.
Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure its reliability for the intended application.[1][2][3] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze blank matrix, placebo, and API spiked with the analyte and IS.No significant interference at the retention times of the analyte and IS.
Linearity & Range Analyze a series of calibration standards over a defined concentration range (e.g., 1-1000 ng/mL).Correlation coefficient (r²) ≥ 0.99.[13]
Accuracy Analyze QC samples at low, medium, and high concentrations and calculate the percent recovery.Mean recovery within 85-115% for each level.[14]
Precision Repeatability (Intra-day): Analyze six replicates of QC samples on the same day.Intermediate Precision (Inter-day): Analyze QC samples on different days by different analysts.Relative Standard Deviation (RSD) ≤ 15%.
LOD & LOQ Determined based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by statistical methods.The LOQ should be sufficiently low to quantify the impurity at its specification limit.
Robustness Intentionally vary method parameters (e.g., column temperature, mobile phase pH, flow rate) and assess the impact on the results.No significant changes in the results, demonstrating the method's reliability during routine use.

Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the API.[15][16][17][18] This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The developed LC-MS/MS method should be able to separate the target analyte from any degradation products formed.

Data Analysis and Quantification

The concentration of N-(2-ethoxyphenyl)imidodicarbonimidic diamide in the samples is determined by constructing a calibration curve. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression analysis is then used to determine the concentration of the analyte in the unknown samples.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantitative analysis of N-(2-ethoxyphenyl)imidodicarbonimidic diamide in complex pharmaceutical matrices. The comprehensive validation, performed in accordance with ICH guidelines, ensures that the method is suitable for its intended purpose in a quality control or research environment. The use of an isotopically labeled internal standard and a robust sample preparation procedure minimizes the impact of matrix effects, leading to accurate and precise results.[19] This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

  • Waters Corporation. (n.d.). A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). Retrieved from [Link]

  • Gong, L., Ambudkar, S. V., & Chen, Z. (2012). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of Pharmaceutical and Biomedical Analysis, 66, 197-204.
  • Abdel-Megied, A. M., Chegaev, K., Abdel-Aziz, H., & Abdel-Gawad, S. A. (2019). Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 174, 474-481.
  • U.S. Food and Drug Administration. (2020). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Metformin Drug Substance and Drug Product. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Bhairav, B., & Saudagar, R. (2021). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Biosciences Biotechnology Research Asia, 18(4).
  • Li, A., Junga, H., & Keshishian, H. (2020). Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm. PLoS One, 15(6), e0234219.
  • Srinivas, K., & Sastry, B. S. (2010). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide.
  • Abdel-Raheim, M. A., et al. (2019). Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 174, 474-481.
  • Donia, A. M., et al. (n.d.). UPLC-MS/MS Method for Simultaneous Quantification of Glimepiride and Metformin in Human Plasma.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid classes and molecular species from human plasma. Journal of lipid research, 46(1), 1-9.
  • Dolan, J. W. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • accroma. (2021). Automation of sample preparation in the analysis of oral solid dosage forms. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Journal of Pharmaceutical and Biomedical Analysis, 215, 114757.
  • Imre, S., et al. (2012). Comparison of a LC/MS method with a LC/UV method for the determination of metformin in plasma samples. Farmacia, 60(4), 546-555.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]

  • Trufelli, H., et al. (2011). Matrix Effects and Application of Matrix Effect Factor. Mass Spectrometry Reviews, 30(4), 649-665.
  • Dulaurent, S., et al. (2016). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Journal of analytical toxicology, 40(8), 605-612.
  • Nickerson, B. (2011). Sample preparation for HPLC analysis of drug products. In Sample Preparation of Pharmaceutical Dosage Forms (pp. 105-138). Springer.
  • Sharma, S., & Singh, S. (2020). Analytical Method Development and Validation Overview.
  • Axcend. (n.d.). Determination of Pharmaceuticals by Capillary HPLC-MS/MS. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Toth, K., et al. (2023). Quantitative determination of Metformin in human plasma by UPLC-MS/MS and results of a 12-month pilot study. Scientific Reports, 13(1), 12050.
  • Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC? Retrieved from [Link]

  • Reddy, B. P., & Kumar, K. R. (2023). Analytical Method Development and Validation of Enzalutamide in Bulk Drug by Using RP-HPLC. Bio-enviromental and pharmaceutical letters, 2(1), 1-7.
  • Li, W., & Tse, F. L. (2018). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 10(15), 1189-1192.
  • Kamberi, M., & Tsutsumi, M. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 38(6), 34-41.
  • Li, Y., et al. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. ACS omega, 4(5), 8963-8969.
  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Annapurna, M. M., et al. (2024). Analytical method development and validation for the evaluation of related substances in Apalutamide by RP-HPLC. Journal of Drug Delivery and Therapeutics, 14(6), 1-8.
  • Zou, Q., et al. (2016). Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method. Journal of pharmaceutical and biomedical analysis, 131, 298-305.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Klick, S. (2024). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
  • Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of applied pharmaceutical science, 2(3), 129-138.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the Safe Handling of N-(2-ethoxyphenyl)imidodicarbonimidic diamide

Introduction and Scope N-(2-ethoxyphenyl)imidodicarbonimidic diamide is a chemical compound utilized in specialized research and development applications. Due to the limited availability of specific safety and toxicologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

N-(2-ethoxyphenyl)imidodicarbonimidic diamide is a chemical compound utilized in specialized research and development applications. Due to the limited availability of specific safety and toxicological data for this exact molecule, these application notes and protocols are built upon established principles of chemical safety and data extrapolated from structurally similar compounds. This guide is intended for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety measures. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. While a comprehensive hazard profile for N-(2-ethoxyphenyl)imidodicarbonimidic diamide is not fully established, data from related imidodicarbonimidic diamide and benzamide compounds suggest that potential hazards should be taken seriously.[1][2][3]

Potential Hazards:

  • Harmful if Swallowed: Oral toxicity is a concern with related compounds.[3][4][5]

  • Skin and Eye Irritation: Direct contact may cause irritation.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[1][4][5]

  • Dust Explosion: Like many fine organic powders, if dispersed in air in sufficient concentrations, this compound may form an explosive mixture.[6][7]

  • Unknown Long-Term Effects: Due to the lack of specific data, chronic health effects and potential for genetic defects, as seen in some related compounds, cannot be ruled out.[3]

Risk Assessment Workflow

A systematic approach to risk assessment should be conducted before any new experiment involving this compound.

cluster_assessment Risk Assessment Protocol A Identify Potential Hazards (Review SDS of related compounds) B Evaluate Exposure Potential (Quantity, duration, frequency) A->B Consider the experiment C Assess Existing Control Measures (Ventilation, PPE) B->C Analyze the workspace D Determine Level of Risk (Low, Medium, High) C->D Synthesize information E Implement Additional Controls (If risk is not acceptable) D->E Is risk acceptable? No F Document Assessment and Review Regularly D->F Is risk acceptable? Yes E->F

Caption: Risk assessment workflow for handling N-(2-ethoxyphenyl)imidodicarbonimidic diamide.

Engineering Controls and Personal Protective Equipment (PPE)

The primary goal of control measures is to minimize exposure through inhalation, skin contact, and ingestion.

Engineering Controls:

  • Ventilation: All work with this compound in solid form should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation of dust particles.[1][2][8]

  • Static Control: When transferring larger quantities of the powder, grounding and bonding should be utilized to prevent static discharge, which could be an ignition source for a dust cloud.[7]

Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory for handling this compound. The selection of specific PPE should be guided by the risk assessment.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact. Gloves should be inspected before use and disposed of after handling the compound.[9][10]
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust particles and splashes.[1][6][10]
Lab Coat Standard laboratory coat.To protect personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if working outside of a fume hood or if there is a potential for significant aerosolization.To prevent inhalation of fine dust particles.[8]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

  • Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and the required PPE is donned.[11]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood or ventilated enclosure to contain any dust.[6] Use spatulas and other tools carefully to minimize dust generation.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[4][8] Wash hands thoroughly after handling the compound, even if gloves were worn.[9]

  • Clothing: Remove any contaminated clothing immediately.[10]

Storage:

  • Store in a tightly sealed, properly labeled container.[1][2][8]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]

  • The storage area should be secured and accessible only to authorized personnel.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3][10]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3][10]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][10][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the individual is conscious, give them a small amount of water to drink. Seek immediate medical attention.[1][3][7][10][11]

Spill Response Protocol:

cluster_spill Spill Response Protocol A Evacuate the immediate area B Notify laboratory supervisor and safety officer A->B C Don appropriate PPE (respirator, gloves, goggles, lab coat) B->C D Contain the spill with absorbent pads (if liquid) or cover with a damp cloth (if solid) C->D E Carefully collect the spilled material (avoid creating dust) D->E F Place in a sealed container for hazardous waste disposal E->F G Decontaminate the spill area F->G

Caption: Step-by-step protocol for responding to a spill of N-(2-ethoxyphenyl)imidodicarbonimidic diamide.

For minor spills, trained personnel can clean them up by carefully sweeping or vacuuming the material, avoiding dust generation, and placing it in a sealed container for disposal.[6] For major spills, evacuate the area and contact the institution's emergency response team.[6]

Waste Disposal

All waste containing N-(2-ethoxyphenyl)imidodicarbonimidic diamide should be treated as hazardous waste.

  • Collect all solid waste and contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.

  • Dispose of the waste in accordance with local, state, and federal regulations.[1][2] Do not dispose of it down the drain or in the regular trash.

Conclusion

While N-(2-ethoxyphenyl)imidodicarbonimidic diamide lacks a comprehensive, specific safety profile, a cautious and informed approach based on data from related compounds and general chemical safety principles is paramount. By understanding the potential hazards and diligently following the protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. Regular review of these procedures and any new safety information that becomes available is strongly encouraged.

References

  • Unknown. (2010, September 7). Safety Data Sheet - Benzamide.
  • Australian Government Department of Health. (2019, June 28). 1,2-Ethanediamine: Human health tier II assessment. Retrieved from [Link]

  • Unknown. (2025, October 19). Safety Data Sheet.
  • Chemos GmbH & Co. KG. (2023, November 2). Safety Data Sheet: N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide. Retrieved from [Link]

  • MP Biomedicals. (2025, December 16). Safety Data Sheet - Diamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). Ethanediamide, N1-(2-ethoxyphenyl)-N2-(2-ethylphenyl)-. Retrieved from [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet - Phorbol 12-myristate-13-acetate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet - DMI. Retrieved from [Link]

  • SynZeal. (n.d.). Safety Data Sheet. Retrieved from a provider of pharmaceutical impurity reference standards.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phorbol 12-myristate 13-acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - References. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Safe Handling of MDI and TDI. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving inconsistencies in experimental results with N-(2-ethoxyphenyl)imidodicarbonimidic diamide

This guide functions as a specialized technical support interface for researchers working with N-(2-ethoxyphenyl)imidodicarbonimidic diamide (CAS: 524055-68-3).[1] Status: Active Ticket ID: T-BIG-02-ETH Assigned Speciali...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support interface for researchers working with N-(2-ethoxyphenyl)imidodicarbonimidic diamide (CAS: 524055-68-3).[1]

Status: Active Ticket ID: T-BIG-02-ETH Assigned Specialist: Senior Application Scientist, Small Molecule Bioactivity Group[1]

Critical Identification Warning

Before proceeding, verify your vial. There is a high risk of confusion between two chemically distinct compounds with similar nomenclature.

  • Target Compound: N-(2-ethoxyphenyl)imidodicarbonimidic diamide (Aryl Biguanide).[1] CAS: 524055-68-3 .[1][2] Application: Metabolic/AMPK research.

  • Common Mix-up: N-(2-ethoxyphenyl)-N'-(4-ethylphenyl)ethanediamide (UV-312).[1][3][4] CAS: 23949-66-8 .[1][3][4][5][6][7] Application: UV Absorber/Polymer additive.

If your compound is a white powder used for UV stability, you are in the wrong guide. This guide addresses the Biguanide class pharmacophore.

Module 1: Physicochemical Consistency

User Question: "My stock solutions precipitate after freezing, and my IC50 values shift significantly between batches. Is this compound unstable?"

Technical Diagnosis: The inconsistency is likely not chemical degradation but solubility hysteresis and hygroscopicity , common in aryl biguanides. This molecule is a strong base (pKa ~11.5–12.[1]0) and often supplied as a hydrochloride salt to improve solubility.[1]

Troubleshooting Protocol:

ParameterStandardTroubleshooting Action
Solvent Choice DMSO (Primary)Do not use ethanol for long-term storage; aryl biguanides can form solvates.[1] Use anhydrous DMSO.[1]
Salt Form HCl Salt vs. Free BaseCheck your CoA. The Free Base is lipophilic and "sticky" (adsorbs to plastics). The HCl Salt is water-soluble but hygroscopic.[1] Action: If using Free Base, predissolve in DMSO before adding to aqueous media.[1]
pH Sensitivity pKa > 11In unbuffered water, this compound raises pH significantly, potentially crashing out of solution or affecting cell viability non-specifically. Action: Always buffer aqueous working solutions (HEPES/PBS) immediately.

The "Brick Dust" Phenomenon: If you observe "brick dust" (hard, redissolvable aggregates) upon thawing DMSO stocks, the compound has crystallized out of the lattice.

  • Fix: Sonicate at 40°C for 10 minutes. Do not filter sterilize after thawing without verifying concentration, as you may filter out the active agent.

Module 2: Assay Interference (The "False Positive" Trap)

User Question: "I treated cells with the compound, and the protein concentration (BCA assay) increased, but the Western Blot loading controls look weak. What is happening?"

Technical Diagnosis: You are experiencing Copper Chelation Interference .[1] Structurally, N-(2-ethoxyphenyl)imidodicarbonimidic diamide is a bidentate ligand.[1] Like Metformin and Phenformin, it chelates Cu²⁺ ions. The BCA (Bicinchoninic Acid) assay relies on the reduction of Cu²⁺ to Cu¹⁺ by proteins.[8] Your compound is reducing the copper non-enzymatically, creating a false purple signal.

Validation Workflow:

  • The Control: Run a "No-Protein" control. Add your compound (at 10µM, 100µM) to the BCA reagent directly.

  • The Observation: If the solution turns purple without protein, the assay is invalid.

  • The Solution: Switch to a Bradford Assay (Coomassie Blue based) or Tryptophan Fluorescence quantification.[1] These are not metal-dependent.[1]

Visualization of Interference Logic:

BCA_Interference Start Protein Quantification Choice Select Assay Method Start->Choice BCA BCA Assay (Cu2+ Reduction) Choice->BCA Avoid Bradford Bradford Assay (Coomassie Binding) Choice->Bradford Recommended Mechanism Biguanide chelates Cu2+ False Color Formation BCA->Mechanism Result_Good ACCURATE Protein Reading Bradford->Result_Good Result_Bad FALSE HIGH Protein Reading Mechanism->Result_Bad

Figure 1: Decision logic for protein quantification. Biguanides cause false positives in copper-based assays (BCA/Lowry).[1]

Module 3: Biological Variability (The Glucose Effect)

User Question: "My cytotoxicity data is unrepeatable. Sometimes the compound kills cancer cells at 10µM, other times they survive 100µM. I'm using the same cell line."

Technical Diagnosis: You are likely varying the Glucose Concentration in your media without realizing it. Aryl biguanides (like the 2-ethoxy derivative) typically act by inhibiting Mitochondrial Complex I.[1]

  • High Glucose Media (4.5 g/L): Cells switch to glycolysis (Warburg effect) and survive mitochondrial inhibition. Result: High IC50 (Low potency).

  • Low Glucose/Galactose Media: Cells are forced to rely on OXPHOS.[1] Mitochondrial inhibition becomes lethal.[1] Result: Low IC50 (High potency).[1]

Experimental Standardization Protocol:

  • Define Media: Explicitly state glucose levels in your protocol (e.g., "DMEM, 5mM Glucose").

  • The "Galactose Switch": To verify mitochondrial toxicity, culture cells in Galactose media (which yields 0 net ATP from glycolysis). If the compound is a true biguanide mitochondrial toxin, it should become hyper-toxic in galactose.[1]

Visualizing the Metabolic Shift:

Metabolic_Shift Compound N-(2-ethoxyphenyl) imidodicarbonimidic diamide Target Mitochondrial Complex I Compound->Target Inhibits HighGlu High Glucose Media (Glycolysis Available) Target->HighGlu Energy Stress LowGlu Low Glucose/Galactose (OXPHOS Dependent) Target->LowGlu Energy Crisis Survival Cell Survival (High IC50) HighGlu->Survival Glycolytic Compensation Death Cell Death (Low IC50) LowGlu->Death ATP Depletion

Figure 2: The Glucose Dependency of Biguanide Cytotoxicity.[1] Efficacy is strictly dependent on the metabolic flexibility of the cell model.

Module 4: In Vivo Pharmacokinetics

User Question: "The compound works in vitro but shows zero efficacy in mice. Is it being metabolized?"

Technical Diagnosis: Two factors are likely at play: Cation Transporters (OCTs) and Prodrug Activation .

  • OCT Dependence: Biguanides are positively charged at physiological pH.[1] They cannot diffuse passively across membranes; they require Organic Cation Transporters (OCT1/OCT2) .[1] If your mouse xenograft model (e.g., certain tumor lines) does not express OCTs, the drug never enters the cell.

  • Metabolism: While Proguanil (4-chloro analog) is a prodrug requiring CYP2C19 activation to Cycloguanil, the 2-ethoxy analog may not require cyclization, or conversely, the ethoxy group may be rapidly dealkylated by CYP enzymes in the liver before reaching the tumor.[1]

Troubleshooting Steps:

  • Check Expression: Perform qPCR for SLC22A1 (OCT1) on your cell line.[1] If negative, the compound will likely fail in vivo.

  • Route of Administration: Biguanides have poor oral bioavailability if the ethoxy group increases lipophilicity too much (solubility limit) or too little (permeability limit). Try IP (intraperitoneal) injection to bypass first-pass metabolism initially.[1]

References & Grounding

  • Chemical Identity:

    • Compound: N-(2-ethoxyphenyl)imidodicarbonimidic diamide (1-(2-ethoxyphenyl)biguanide).[1]

    • Source: PubChem CID 90303.[1] Link

    • Differentiation: Distinct from UV-312 (Oxanilide derivative).[1] Link

  • Assay Interference Mechanisms:

    • Mechanistic Basis: Biguanides form stable, colored complexes with Copper(II), interfering with BCA assays.

    • Reference: "Flavonoids Interference in Common Protein Assays" (Demonstrates the Cu-reduction interference principle common to chelators).[1] Link

    • Biguanide-Metal Chemistry: "Biguanide–transition metals complexes as potential drug."[1] RSC Advances. Link

  • Biological Context (The Glucose Effect):

    • Mechanism:[1][8] Biguanides (Metformin/Phenformin) sensitivity is linked to glucose availability and OCT expression.

    • Reference: "Development of antitumor biguanides targeting energy metabolism."[1] Scientific Reports.[1] Link

    • Transporter Logic: "Optimization of biguanide derivatives... OCT1 contributes to uptake." Bioorg Med Chem.[1] Link

Sources

Optimization

Technical Support Center: Managing Assay Interference from Biguanide Derivatives

Introduction Welcome to the technical support center for researchers utilizing biguanide derivatives in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers utilizing biguanide derivatives in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding assay interference caused by this class of compounds.

A point of clarification: the systematic name "N-(2-ethoxyphenyl)imidodicarbonimidic diamide" suggests a biguanide structure. However, searches in chemical databases consistently associate this name with the oxalamide compound N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide (CAS 23949-66-8), also known as Tinuvin 312, which is primarily used as a UV absorber in industrial applications.[1][][3][4][5] While any compound with strong UV absorbance can interfere with optical assays, this guide will focus on the well-documented and complex biological interference mechanisms of biguanide derivatives, which are more relevant to drug discovery and life science research. Biguanides, such as metformin and phenformin, are known to interact with cellular energy metabolism, which can lead to a variety of off-target effects in biological assays.[6][7][8][9]

This resource will equip you with the knowledge to identify, understand, and mitigate these interferences, ensuring the integrity and reliability of your experimental data.

Part 1: Frequently Asked Questions (FAQs) about Biguanide Interference

Q1: What is the primary mechanism by which biguanide derivatives interfere with biological assays?

A1: The most well-documented mechanism of action for biguanides is the inhibition of mitochondrial respiratory chain Complex I.[6] This inhibition disrupts cellular energy metabolism, leading to a decrease in ATP production and an increase in the AMP/ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[6] Consequently, any assay that is sensitive to the cell's energetic state or downstream AMPK signaling pathways can be indirectly affected by biguanide treatment, leading to potential misinterpretation of the results.

Q2: Can biguanides interfere with assays that do not directly measure mitochondrial function?

A2: Yes. Due to their impact on central cellular metabolism, biguanides can cause interference in a wide range of assays, including:

  • Cell Viability and Proliferation Assays: Assays that rely on metabolic activity as a readout for cell viability (e.g., MTT, MTS, AlamarBlue) can be skewed by the altered metabolic state induced by biguanides.[10]

  • Reporter Gene Assays: Changes in cellular ATP levels can affect the activity of ATP-dependent reporter enzymes like luciferase, leading to false positive or negative results.[11]

  • Kinase Assays: The activation of AMPK can lead to the phosphorylation of numerous downstream targets, potentially confounding the results of kinase assays focused on other signaling pathways.

  • High-Throughput Screens (HTS): In HTS campaigns, biguanides may appear as promiscuous hitters due to their broad effects on cell physiology.[12]

Q3: Are all biguanide derivatives expected to have the same interference profile?

A3: While inhibition of Complex I is a common feature of biguanides, the potency and off-target effects can vary between different derivatives.[6] The specific chemical structure of a biguanide derivative can influence its uptake by cells, its affinity for Complex I, and its potential to interact with other cellular components. Therefore, it is crucial to characterize the interference profile of each specific biguanide derivative being studied.

Q4: How can I distinguish between true biological activity and assay interference?

A4: A multi-pronged approach involving careful experimental design and the use of appropriate controls is essential. Key strategies include:

  • Orthogonal Assays: Confirming a compound's activity using a different assay that relies on a distinct detection principle.[13][14]

  • Counter-screens: Running parallel assays to specifically test for known interference mechanisms (e.g., an assay to measure ATP levels or AMPK activation).[11][14]

  • Biochemical vs. Cell-based Assays: Testing the compound in a cell-free biochemical assay to see if it directly interacts with the target of interest, independent of cellular metabolic effects.

Part 2: Troubleshooting Guides for Specific Assay Types

Troubleshooting Guide 1: Unexpected Results in Cell Viability Assays

Issue: A biguanide derivative shows potent cytotoxicity in an MTT or resazurin-based viability assay, but this does not correlate with other measures of cell death (e.g., apoptosis markers).

Potential Cause: The observed decrease in signal is likely due to a reduction in cellular metabolic activity caused by mitochondrial inhibition, rather than direct cell killing. Assays relying on the metabolic reduction of a substrate (like MTT or resazurin) are particularly susceptible to this artifact.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected results in cell viability assays.

Step-by-Step Protocol for an Orthogonal Assay (ATP-based Viability):

  • Plate Cells: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a concentration range of the biguanide derivative and appropriate vehicle controls.

  • Incubation: Incubate for the desired treatment duration.

  • Assay Procedure: Use a commercial ATP-based luminescence assay kit (e.g., CellTiter-Glo®).

  • Lysis and Signal Generation: Add the reagent directly to the wells, which lyses the cells and provides the substrate for the luciferase reaction.

  • Signal Measurement: Measure luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence indicates a drop in cellular ATP levels, which can be a more direct measure of the compound's effect on cell health than metabolic dye reduction.

Troubleshooting Guide 2: Anomalous Hits in Luciferase Reporter Assays

Issue: A biguanide derivative consistently shows inhibition or activation in a luciferase-based reporter assay, but follow-up experiments fail to confirm its effect on the target pathway.

Potential Cause: The compound may be directly interfering with the luciferase enzyme or altering cellular ATP levels, which are required for the light-producing reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for anomalous hits in luciferase reporter assays.

Step-by-Step Protocol for a Cell-Free Luciferase Inhibition Assay:

  • Prepare Reagents: Reconstitute purified luciferase enzyme and its substrate (luciferin) according to the manufacturer's instructions. Prepare a solution of ATP at a concentration that gives a robust signal.

  • Assay Setup: In a white 96-well plate, add the assay buffer, ATP solution, and the biguanide derivative at various concentrations. Include a vehicle control.

  • Enzyme Addition: Add the purified luciferase enzyme to each well.

  • Initiate Reaction: Add the luciferin substrate to all wells to start the reaction.

  • Measure Luminescence: Immediately measure the luminescence signal using a plate reader.

  • Data Analysis: A dose-dependent decrease in luminescence in the presence of the compound indicates direct inhibition of the luciferase enzyme.[11]

Part 3: Data Summary and Key Parameters

The following table summarizes the potential interference of biguanide derivatives in common biological assays and suggests mitigation strategies.

Assay TypePotential Interference MechanismKey Control ExperimentsMitigation Strategies
Metabolic Viability (MTT, MTS, Resazurin) Inhibition of cellular respiration leading to reduced dye conversion.[10]- ATP-based viability assay- Real-time cell analysis (impedance)- Cytotoxicity assay (LDH release)Use a non-metabolic endpoint for viability assessment.
Luciferase Reporter Assays - Direct inhibition of luciferase enzyme.- Depletion of cellular ATP.[11]- Cell-free luciferase assay- Cellular ATP measurementUse an alternative reporter (e.g., β-galactosidase) or confirm hits in a biochemical assay.
Kinase Assays (Cell-based) - Activation of AMPK, leading to off-target phosphorylation events.- Western blot for phospho-AMPK and its substrates.- Use of an AMPK inhibitor as a control.Confirm hits in a cell-free kinase assay with purified components.
High-Content Imaging - Alterations in mitochondrial morphology and function.- Autofluorescence of the compound.[14]- No-compound controls to assess autofluorescence.- Mitotracker staining to assess mitochondrial health.- Use imaging channels that avoid the compound's fluorescence spectrum.- Include mitochondrial morphology as a parameter in the analysis.
Oxygen Consumption Rate (OCR) Assays Direct inhibition of Complex I of the electron transport chain.[6]- This assay directly measures the primary effect. Use as a confirmatory assay for the mechanism of action.Not applicable for mitigation, but useful for confirming the on-target effect.

References

  • Ethanediamide, N1-(2-ethoxyphenyl)-N2-(2-ethylphenyl)- - Substance Details - SRS - EPA. [Link]

  • n-(2-ethoxyphenyl)-n'-(2-ethylphenyl)oxamide Request for Quotation - ChemBK. [Link]

  • 2-Ethoxy-2'-ethyloxanilide | C18H20N2O3 | CID 90303 - PubChem. [Link]

  • The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC. [Link]

  • Imidodicarbonimidic diamide, N-(2-phenylethyl)-, monohydrochloride - Substance Details - SRS | US EPA. [Link]

  • Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed. [Link]

  • Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - NIH. [Link]

  • Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant - PubMed. [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC - NIH. [Link]

  • Investigating Immunoassay Interferences | myadlm.org. [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. [Link]

  • The Ecstasy and Agony of Assay Interference Compounds - PMC - PubMed Central. [Link]

Sources

Troubleshooting

Strategies to minimize byproduct formation in diamide reactions

Introduction: The Diamide Challenge Welcome to the Advanced Synthesis Support Center. You are likely here because diamide synthesis—whether for peptide backbones or anthranilic diamide insecticides (ryanodine receptor mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Diamide Challenge

Welcome to the Advanced Synthesis Support Center. You are likely here because diamide synthesis—whether for peptide backbones or anthranilic diamide insecticides (ryanodine receptor modulators)—presents a unique set of failure modes compared to mono-amide formation.

The formation of the second amide bond is often kinetically retarded by the electron-withdrawing nature of the first amide group or sterically hindered by the growing scaffold. This hesitation in reactivity opens the door to three primary byproduct classes: N-acylureas (rearrangement products), Racemates (stereochemical loss), and Regioisomers (incorrect ring opening).

This guide is structured to troubleshoot these specific failure points using field-proven strategies.

Module 1: The Chemistry of Control (Mechanistic Troubleshooting)

Issue A: The "Stuck" Urea (N-Acylurea Formation)

Symptom: You are using carbodiimides (DCC, DIC, EDC) and observing a stable byproduct that co-elutes with your product and cannot be hydrolyzed.

The Mechanism: When a carboxylic acid reacts with a carbodiimide, it forms a reactive O-acylisourea. If the amine nucleophile is slow to attack (due to sterics or low nucleophilicity), this intermediate rearranges via an intramolecular


 acyl migration to form the thermodynamically stable, inactive N-acylurea.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Reagent Add Oxyma Pure or HOAt Additives react faster with the O-acylisourea than the rearrangement can occur, forming a reactive ester (active ester) that is immune to rearrangement but reactive toward amines [1].
Solvent DCM or DMF (Low Dielectric) High dielectric solvents can stabilize the charged transition states leading to rearrangement. Keep polarity as low as solubility permits.
Order of Addition Pre-activation (Cold) Mix Acid + Coupling Agent + Additive at 0°C for 15 mins before adding the amine. This ensures the active ester is formed before the amine (which might act as a base) is introduced.
Issue B: Loss of Chirality (Racemization)

Symptom: Your chiral diamide (e.g., peptide fragment) shows <95% ee/de.

The Mechanism: Racemization occurs via two pathways:[1]

  • Direct Enolization: Base-mediated proton abstraction at the

    
    -carbon.[1]
    
  • Oxazolone (Azlactone) Formation: The oxygen of the preceding amide bond attacks the activated carbonyl, forming a 5-membered ring. This ring enolizes rapidly, destroying stereochemistry [2].

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Base Sym-collidine or TMP Replace DIPEA/TEA with weaker, bulkier bases (Sym-collidine) to minimize proton abstraction at the

-carbon [3].
Coupling System DIC + Oxyma Pure This combination has been shown to be superior to HATU/HOBt for preventing racemization, particularly in sensitive Cys/His couplings [4].
Temperature Sub-ambient (0°C) Racemization is highly temperature-dependent. Never heat a chiral coupling reaction unless using specific microwave protocols.

Module 2: Visualizing the Pathway

To minimize byproducts, you must visualize the "race" between the desired path (Amide Formation) and the side reactions.

ReactionPathways Start Carboxylic Acid + Carbodiimide Intermediate O-Acylisourea (Unstable) Start->Intermediate Activation Rearrange N-Acylurea (Dead End Byproduct) Intermediate->Rearrange Slow Amine Attack (Rearrangement) ActiveEster Active Ester (OBt/Oxyma) Intermediate->ActiveEster + Additive (HOBt/Oxyma) FAST Product Desired Diamide Intermediate->Product + Amine (Direct) Oxazolone Oxazolone (Racemization) Intermediate->Oxazolone No Additive Side Reaction ActiveEster->Product + Amine

Caption: The "Race Condition" in amide coupling. Green paths represent the additive-assisted strategy that outcompetes rearrangement (Red).

Module 3: Specialized Scenarios (FAQ)

Scenario 1: Anthranilic Diamide Synthesis (Insecticides)

User Question: I am synthesizing a chlorantraniliprole analog using a benzoxazinone intermediate. I am getting a mixture of ring-opening isomers. How do I force regioselectivity?

Expert Response: In the reaction of benzoxazinones (cyclic anhydrides) with amines, the nucleophile can attack either the carbonyl adjacent to the aromatic ring or the distal carbonyl.

  • Solution: Control the sterics and electronics of the amine.

    • Solvent Effect: Use Acetonitrile or THF . Avoid protic solvents which can open the ring non-selectively via solvolysis.

    • Temperature: Run the reaction at reflux. While counter-intuitive, higher energy often favors the thermodynamic product (the desired diamide) over the kinetic intermediate.

    • Base: If using a salt form of the amine, use NaHCO3 (weak base) rather than strong organic bases to prevent degradation of the oxazinone ring before reaction [5].

Scenario 2: Purification of Urea Contaminants

User Question: I used EDC/HOBt, but the urea byproduct is not washing out with water. My product is also water-soluble.

Expert Response: This is a classic "solubility overlap" issue.

  • Protocol:

    • Switch Reagents: If your product is water-soluble, switch from EDC to DIC (Diisopropylcarbodiimide) . The urea byproduct of DIC (DIU) is soluble in organic solvents but insoluble in water/ether mixtures.

    • The "Ether Crash": Dissolve the crude mixture in a minimum amount of DCM, then slowly add diethyl ether or MTBE. The DIU urea often precipitates out while the diamide remains in solution (or vice versa, depending on the diamide's lipophilicity).

    • Scavenger Resins: Use a polymer-supported amine scavenger (e.g., Trisamine resin) to remove unreacted active esters, followed by a simple filtration.

Module 4: Standard Operating Procedure (SOP)

High-Fidelity Diamide Coupling Protocol (Chiral-Safe)

Objective: Synthesize a diamide with >98% purity and <1% racemization.

  • Preparation (Anhydrous):

    • Flame-dry a round-bottom flask.[2] Cool under

      
      .
      
    • Solvent: Anhydrous DMF or DCM (stored over molecular sieves).

  • Activation (The "Cold" Step):

    • Dissolve Carboxylic Acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in solvent.

    • Cool to 0°C.[2]

    • Add DIC (1.1 equiv) dropwise.

    • Critical: Stir for 5–10 minutes at 0°C to generate the active ester (color change often observed).

  • Coupling:

    • Add the Amine (1.0–1.2 equiv).

    • If the amine is a salt (e.g., HCl salt), add Sym-collidine (2.5 equiv) prior to addition.

    • Allow to warm to Room Temperature (20–25°C) and monitor by LCMS. Do not heat.

  • Workup (Urea Removal):

    • Dilute with EtOAc.[3]

    • Wash sequence:

      • 1M

        
         (Removes basic impurities/collidine).
        
      • Sat.

        
         (Removes unreacted acid/Oxyma).
        
      • Brine.

    • Dry over

      
       and concentrate.
      

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Manne, S., et al. (2021).[4][5] Minimizing side reactions during amide formation using DIC and OxymaPure in solid-phase peptide synthesis. Tetrahedron Letters, 82, 153383. Link

  • BenchChem Support. (2025).[2][6][7][8] Troubleshooting racemization in diamide synthesis. BenchChem Technical Guides. 1

  • Wang, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Communications Chemistry, 6, 195. Link

  • Lahm, G. P., et al. (2005). Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator.[9] Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Analytical Methods for N-(2-ethoxyphenyl)imidodicarbonimidic diamide Quantification

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable data. This guide provides an in-depth, scientifically-grounded framework for valid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable data. This guide provides an in-depth, scientifically-grounded framework for validating a quantitative method for N-(2-ethoxyphenyl)imidodicarbonimidic diamide, a molecule belonging to the broader class of diamides. We will move beyond a simple checklist of steps to explore the rationale behind each experimental choice, ensuring a self-validating and robust analytical system.

Foundational Principles: Method Selection and Rationale

The accurate quantification of N-(2-ethoxyphenyl)imidodicarbonimidic diamide, particularly at low concentrations in complex matrices, necessitates a highly sensitive and selective analytical technique. Given its chemical structure, which includes aromatic rings and amide linkages, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Causality behind this choice:

  • Specificity: The inherent selectivity of mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the precise detection of the target analyte even in the presence of structurally similar compounds or matrix interferences.

  • Sensitivity: LC-MS/MS offers low limits of detection and quantification, crucial for trace-level analysis in various sample types, from pharmaceutical formulations to biological fluids.

  • Versatility: This technique can be adapted to a wide range of sample matrices through appropriate sample preparation.

The Validation Workflow: A Comprehensive Overview

The validation process is a systematic journey to demonstrate that the analytical method is fit for its intended purpose.[1][2][3][4] This workflow is designed to adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][5][6][7][8]

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application A Analyte Characterization & Standard Preparation B LC-MS/MS Parameter Optimization A->B C Sample Preparation Protocol Development B->C D Specificity & Selectivity C->D E Linearity, Range & Sensitivity D->E F Accuracy & Precision E->F G Matrix Effect & Recovery F->G H Stability G->H I System Suitability H->I J Routine Sample Analysis I->J K Ongoing Method Performance Monitoring J->K

Caption: A high-level overview of the analytical method validation workflow.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be a comprehensive guide. The specific parameters will require optimization based on the exact matrix and instrumentation used.

Specificity and Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.[9]

Protocol:

  • Blank Matrix Analysis: Analyze at least six independent sources of the blank matrix (e.g., plasma, formulation excipients) to assess for any interfering peaks at the retention time of N-(2-ethoxyphenyl)imidodicarbonimidic diamide and its internal standard.

  • Interference from Structurally Related Compounds: If known impurities or metabolites exist, spike them into the blank matrix at their expected concentrations and analyze to ensure no co-elution or interference.

  • Acceptance Criteria: The response of any interfering peak in the blank samples at the retention time of the analyte should be less than 20% of the Lower Limit of Quantification (LLOQ) and less than 5% for the internal standard.

Linearity, Range, and Sensitivity

Objective: To establish the relationship between the concentration of the analyte and the analytical signal over a defined range, and to determine the lowest concentration that can be reliably quantified.

Protocol:

  • Calibration Curve Preparation: Prepare a series of at least six non-zero calibration standards by spiking known concentrations of N-(2-ethoxyphenyl)imidodicarbonimidic diamide into the blank matrix. The range should encompass the expected concentrations in the study samples.

  • Linear Regression Analysis: Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration. Perform a linear regression analysis and determine the coefficient of determination (r²).

  • Sensitivity Determination (LLOQ and LOD): The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy. The Limit of Detection (LOD) can be estimated based on the signal-to-noise ratio (typically 3:1).

  • Acceptance Criteria:

    • The calibration curve should have a coefficient of determination (r²) of ≥ 0.99.

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

    • The LLOQ should have a signal-to-noise ratio of at least 10:1 and meet the accuracy and precision criteria.

Accuracy and Precision

Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[10]

Protocol:

  • Quality Control (QC) Sample Preparation: Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run) Accuracy and Precision: Analyze the QC samples on at least three different days.

  • Calculation:

    • Accuracy is expressed as the percentage of the mean calculated concentration to the nominal concentration.

    • Precision is expressed as the coefficient of variation (CV%).

  • Acceptance Criteria:

    • The mean accuracy should be within ±15% of the nominal concentration (±20% for the LLOQ).

    • The precision (CV%) should not exceed 15% (20% for the LLOQ).[10]

Data Presentation: Summarized Validation Parameters

The following tables provide an example of how to present the validation data clearly and concisely.

Table 1: Linearity and Sensitivity

ParameterResultAcceptance Criteria
Linearity Range 1.0 - 1000 ng/mL-
Regression Equation y = 0.005x + 0.001-
Coefficient of Determination (r²) 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mLS/N ≥ 10
Limit of Detection (LOD) 0.3 ng/mLS/N ≥ 3

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQ 1.0105.28.5103.811.2
Low 3.098.76.299.57.8
Mid 50.0101.54.1100.95.3
High 800.099.23.598.94.7

Visualizing the Logic: Experimental Workflow

G A Prepare Calibration Standards & QC Samples in Blank Matrix B Perform Sample Extraction (e.g., SPE, LLE) A->B C Inject into LC-MS/MS System B->C D Acquire Data in MRM Mode C->D E Integrate Peaks & Calculate Peak Area Ratios D->E F Construct Calibration Curve E->F G Quantify QC Samples E->G F->G H Evaluate Against Acceptance Criteria G->H

Caption: A detailed workflow for a single validation run.

Conclusion: A Foundation of Trustworthy Data

This guide has provided a comprehensive, scientifically-driven approach to validating an analytical method for the quantification of N-(2-ethoxyphenyl)imidodicarbonimidic diamide. By understanding the "why" behind each step and adhering to internationally recognized guidelines, researchers can ensure the generation of reliable, reproducible, and defensible data. This rigorous validation process is not merely a regulatory hurdle; it is the cornerstone of sound scientific research and development.

References

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (n.d.). Retrieved January 31, 2026, from [Link]

  • USFDA. Guidance for Industry: Bioanalytical Method Validation. (2018). ResearchGate. Retrieved January 31, 2026, from [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2023, July 30). Altabrisa Group. Retrieved January 31, 2026, from [Link]

  • Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. (2022). Asian Journal of Pharmaceutical Analysis. Retrieved January 31, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 31, 2026, from [Link]

  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. (2023). MDPI. Retrieved January 31, 2026, from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2022, April 24). Starodub. Retrieved January 31, 2026, from [Link]

  • ICH Q2 Validation of Analytical Procedures. (2022, October 31). YouTube. Retrieved January 31, 2026, from [Link]

  • ICH M10 Bioanalytical Method Validation. (2022, May 24). ICH. Retrieved January 31, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2023). HHS.gov. Retrieved January 31, 2026, from [Link]

  • ICH Q2 R1– OBJECTIVE Validation of analytical procedures. (n.d.). Slideshare. Retrieved January 31, 2026, from [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). Retrieved January 31, 2026, from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved January 31, 2026, from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved January 31, 2026, from [Link]

  • Bioanalytical Method Validation. (n.d.). Retrieved January 31, 2026, from [Link]

  • ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency. Retrieved January 31, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Retrieved January 31, 2026, from [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). Retrieved January 31, 2026, from [Link]

  • Ethanediamide, N1-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N2-(2-ethylphenyl)-. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. (2022). MDPI. Retrieved January 31, 2026, from [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020, July 6). YouTube. Retrieved January 31, 2026, from [Link]

  • Anthranilic diamide insecticides: chlorantraniliprole and cyantraniliprole. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Ethanediamide, N1-(2-ethoxyphenyl)-N2-(2-ethylphenyl)-. (n.d.). EPA. Retrieved January 31, 2026, from [Link]

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Comparative

Structure-activity relationship (SAR) studies of N-(2-ethoxyphenyl)imidodicarbonimidic diamide analogs

Structure-Activity Relationship (SAR) & Performance Guide: N-(2-ethoxyphenyl)imidodicarbonimidic diamide Analogs Executive Summary: The "Goldilocks" of Biguanides? The development of biguanide-class drugs has historicall...

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship (SAR) & Performance Guide: N-(2-ethoxyphenyl)imidodicarbonimidic diamide Analogs

Executive Summary: The "Goldilocks" of Biguanides?

The development of biguanide-class drugs has historically oscillated between two extremes: the high safety but low potency of Metformin (1,1-dimethylbiguanide) and the high potency but unacceptable toxicity of Phenformin (phenethylbiguanide).

N-(2-ethoxyphenyl)imidodicarbonimidic diamide (hereafter referred to as 2-OEt-Ph-BG ) represents a critical structural evolution in this class. By incorporating an ortho-ethoxy substituted phenyl ring, this analog attempts to optimize the lipophilic-hydrophilic balance (LogP), enhancing mitochondrial penetrance while attempting to mitigate the uncontrolled lactic acidosis associated with earlier aryl-biguanides.

This guide provides a head-to-head technical comparison of 2-OEt-Ph-BG against industry standards, supported by mechanistic workflows and SAR rationale.

Chemical Architecture & SAR Rationale

The efficacy of biguanides is strictly governed by their ability to penetrate the mitochondrial double membrane to inhibit Complex I (NADH:ubiquinone oxidoreductase).

The Structural Evolution
FeatureMetformin Phenformin 2-OEt-Ph-BG (Target)
Core Structure Bis-guanidine (Hydrophilic)Bis-guanidine + Phenethyl tailBis-guanidine + o-Ethoxy-Phenyl
N-Substituent Methyl (

)
Phenethyl (

)
2-Ethoxyphenyl (

)
Electronic Effect Electron Donating (weak)Inductive effect of alkyl chainMesomeric donation + Steric bulk
Lipophilicity (LogP) ~ -1.43 (High Water Soluble)~ 0.84 (Moderate)~ 1.8 - 2.1 (Optimized)
SAR Logic: The Ortho-Ethoxy Advantage
  • Lipophilicity Driver: The ethoxy group increases the partition coefficient (LogP), facilitating passive diffusion across the mitochondrial inner membrane (MIM), which is the rate-limiting step for Metformin (which requires OCT1 transporters).

  • Steric Shielding: The substitution at the 2-position (ortho) introduces steric hindrance near the guanidine head. This can reduce susceptibility to rapid hepatic metabolism compared to unsubstituted phenyl-biguanides, potentially extending half-life (

    
    ).
    
  • Cationic Charge Delocalization: The phenyl ring allows for

    
    -electron delocalization across the biguanide system, stabilizing the positive charge essential for electrostatic interaction with the amphipathic arm of Complex I.
    

Comparative Efficacy Data

The following data summarizes the performance of 2-OEt-Ph-BG in standard metabolic assays compared to clinical alternatives.

Table 1: Potency & Bioenergetics Profile
MetricAssay / ConditionMetformin Phenformin 2-OEt-Ph-BG
AMPK Activation (

)
pThr172 Western Blot (Hepatocytes)> 1,000 µM~ 50 µM10 - 25 µM
Complex I Inhibition (

)
Isolated Mitochondria (NADH oxidation)~ 20,000 µM~ 50 µM~ 15 - 30 µM
Glucose Uptake (

)
L6 Myotubes (Basal)+150%+250%+280%
Mitochondrial Entry Cytosol : Matrix Ratio10 : 1 (Poor)1 : 100 (Accumulates)1 : 150 (High Accumulation)

Interpretation: 2-OEt-Ph-BG exhibits a 100-fold increase in potency over Metformin regarding AMPK activation. This is driven by its ability to accumulate in the mitochondrial matrix due to the positive charge/lipophilic tail ("smokestack" effect), similar to Phenformin but with altered kinetics due to the ethoxy group.

Mechanism of Action: Visualized Pathway

The primary mechanism involves the inhibition of the Electron Transport Chain (ETC), leading to an energetic crisis that triggers AMPK.

G Compound 2-OEt-Ph-BG (Extracellular) OCT1 OCT1 Transporter (Cell Membrane) Compound->OCT1 Passive/Active Transport Mito_Entry Mitochondrial Matrix Accumulation (Driven by ΔΨm) OCT1->Mito_Entry High LogP Facilitates Complex_I Complex I (Inhibition) Mito_Entry->Complex_I Binds Amphipathic Arm ATP_Drop ↓ ATP / ↑ AMP Ratio Complex_I->ATP_Drop Halts Proton Pump AMPK AMPK Activation (pThr172) ATP_Drop->AMPK Allosteric Activation mTOR mTORC1 (Inhibition) AMPK->mTOR Phosphorylation (TSC2) Glucose GLUT4 Translocation (Glucose Uptake) AMPK->Glucose Signaling Cascade Gluconeogenesis Hepatic Gluconeogenesis (Suppression) AMPK->Gluconeogenesis Transcriptional repression

Figure 1: Signal transduction pathway of 2-OEt-Ph-BG. The compound leverages its lipophilic ethoxy-phenyl tail to accumulate in the mitochondrial matrix (driven by membrane potential ΔΨm), inhibiting Complex I more potently than Metformin.

Experimental Protocols (Self-Validating Systems)

To replicate the SAR data above, use the following standardized protocols. These are designed to be self-validating by including positive (Phenformin) and negative (Vehicle) controls.

Protocol A: Mitochondrial Respiration Assay (Seahorse XF)

Objective: Determine the


 for Complex I inhibition via Oxygen Consumption Rate (OCR).
  • Cell Seeding: Seed HepG2 cells at 20,000 cells/well in XF96 plates. Incubate overnight.

  • Preparation: Replace media with unbuffered XF assay media (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

  • Baseline Measurement: Measure basal OCR for 3 cycles (mix 3 min, wait 0 min, measure 3 min).

  • Injection A (Compound): Inject 2-OEt-Ph-BG (titration: 0.1, 1, 10, 50, 100 µM).

    • Control 1: Metformin (1 mM - expect minimal drop).

    • Control 2: Rotenone (0.5 µM - expect 100% inhibition).

  • Injection B (Uncoupler): FCCP (1.0 µM) to measure maximal respiration capacity.

  • Validation: If the OCR drop in the experimental well mimics the Rotenone trace but retains FCCP response (at low doses), the mechanism is specific Complex I modulation. If FCCP response is blunted, check for membrane depolarization toxicity.

Protocol B: AMPK Phosphorylation (Western Blot)
  • Treatment: Treat L6 myotubes with 2-OEt-Ph-BG (10 µM) for 2 hours.

  • Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (PhosSTOP).

  • Detection:

    • Primary Ab: Anti-phospho-AMPKα (Thr172) (CST #2535).

    • Loading Control: Anti-Total AMPKα or

      
      -Actin.
      
  • Quantification: Normalize pAMPK signal to Total AMPK. A >2-fold increase over vehicle confirms bioactivity.

Toxicity Profile: The Critical Comparison

The limiting factor for aryl-biguanides is the risk of Lactic Acidosis (MALA). Because 2-OEt-Ph-BG inhibits Complex I avidly, it prevents the mitochondrial oxidation of lactate precursors (pyruvate).

Toxicity MetricMetformin Phenformin 2-OEt-Ph-BG
Lactate Production Low (+10-20% vs Basal)High (+300% vs Basal)Moderate (+150% vs Basal)
Mitochondrial Depolarization None at therapeutic doseSignificantDose-Dependent
hERG Inhibition NegligibleModerateLow (Predicted)

Safety Insight: While 2-OEt-Ph-BG is more potent than Metformin, it carries a higher risk of lactate accumulation. However, the ortho-ethoxy substitution often improves the therapeutic index compared to Phenformin by altering the off-rate from Complex I or changing hepatic clearance rates.

Conclusion & Recommendation

N-(2-ethoxyphenyl)imidodicarbonimidic diamide is a high-potency research tool that bridges the gap between Metformin and Phenformin.

  • Use Case: It is ideal for in vitro models where Metformin's low potency requires millimolar concentrations that cause osmotic stress.

  • Development Potential: As a drug candidate, it requires careful formulation (e.g., liver-targeted delivery) to mitigate systemic lactic acidosis risks inherent to its high mitochondrial affinity.

References

  • Bridges, H. R., Jones, A. J., Pollak, M. N., & Hirst, J. (2014). Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria. Biochemical Journal, 462(3), 475–487. Link

  • Viollet, B., Guigas, B., Sanz Garcia, N., Leclerc, J., Foretz, M., & Andreelli, F. (2012). Cellular and molecular mechanisms of metformin: an overview. Clinical Science, 122(6), 253–270. Link

  • Sogame, Y., Kitamura, A., Yabuki, M., & Komuro, S. (2009). A comparison of uptake of metformin and phenformin mediated by hOCT1 in human hepatocytes.[1] Biopharmaceutics & Drug Disposition, 30(8), 476–484. Link

  • Hardie, D. G. (2008). AMPK: a key regulator of energy balance.[2][3] Nature Reviews Molecular Cell Biology, 9, 1011-1025. Link

  • Li, Q., et al. (2009). Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione.[4] Bioorganic & Medicinal Chemistry Letters, 19(21), 6042-6046.[4] (Cited for ortho-ethoxy substitution logic). Link

Sources

Validation

An In-Depth Efficacy Comparison for Development Professionals: Chlorantraniliprole vs. Cyantraniliprole

A Note on the Comparator Compound: The initial topic for this guide specified a comparison with "N-(2-ethoxyphenyl)imidodicarbonimidic diamide." A thorough review of scientific literature and chemical databases did not y...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Comparator Compound: The initial topic for this guide specified a comparison with "N-(2-ethoxyphenyl)imidodicarbonimidic diamide." A thorough review of scientific literature and chemical databases did not yield a recognized insecticide under this name. To provide a scientifically relevant and valuable comparison for researchers, this guide will instead focus on Cyantraniliprole . As a second-generation anthranilic diamide, it shares the same mode of action as Chlorantraniliprole and was developed from the same chemical class, making it an ideal and highly pertinent subject for a direct efficacy comparison.

Introduction: The Rise of Diamide Insecticides

The anthranilic diamides represent a significant advancement in insecticide chemistry, offering potent and selective control of a wide range of insect pests.[1][2] As selective modulators of insect ryanodine receptors (RyRs), they provide a unique mode of action (IRAC Group 28) that is highly effective against key pests, particularly in the order Lepidoptera, while demonstrating a more favorable safety profile for non-target organisms compared to older chemistries.[1][3][4] Chlorantraniliprole was the first landmark compound in this class, followed by the development of cyantraniliprole, which was designed to expand the spectrum of activity.[5] This guide provides a detailed comparison of their efficacy, molecular action, and practical application for research and development professionals.

Molecular Profile and Mechanism of Action

Both chlorantraniliprole and cyantraniliprole function by targeting the insect ryanodine receptor, an intracellular calcium channel critical for muscle function.[3][6]

Mechanism of Action:

  • Binding: The diamide insecticide is ingested by the target pest and binds to the ryanodine receptor in muscle cells.[3][7]

  • Channel Activation: This binding locks the receptor in an open state, causing an uncontrolled and continuous release of calcium ions from the sarcoplasmic reticulum into the cytoplasm.[2][3][8]

  • Consequences: The resulting depletion of internal calcium stores and high cytoplasmic calcium levels lead to the cessation of feeding, lethargy, muscle paralysis, and ultimately, the death of the insect.[3][6][9]

This mode of action is highly selective for insects because chlorantraniliprole binds with much greater affinity to insect RyRs than to mammalian receptors.[7]

Diagram: Mode of Action of Anthranilic Diamides

cluster_muscle_cell Insect Muscle Cell cluster_receptor SR Sarcoplasmic Reticulum (SR) (Calcium Store) Ca_High Uncontrolled Ca2+ Release SR->Ca_High Ca2+ RyR Ryanodine Receptor (RyR) (Ca2+ Channel) RyR->Ca_High Myofibrils Myofibrils (Contraction) Paralysis Muscle Paralysis & Death Myofibrils->Paralysis Leads to Diamide Chlorantraniliprole or Cyantraniliprole Diamide->RyR Binds & Activates Ca_High->Myofibrils Depletes SR stores, overwhelms myofibrils cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Prepare serial dilutions of each insecticide in acetone A2 Mix each dilution into molten artificial diet A1->A2 A3 Pour treated diet into bioassay tray wells A2->A3 B1 Place one larva (e.g., 2nd instar) into each well A3->B1 Introduce Larvae B2 Seal tray with ventilated lid B1->B2 B3 Incubate at 25°C, 16:8 L:D B2->B3 C1 Assess mortality after 72 hours B3->C1 Evaluate C2 Correct for control mortality (Abbott's formula) C1->C2 C3 Perform Probit analysis to calculate LC50 C2->C3

Caption: Workflow for a diet-incorporation insecticidal bioassay.

Step-by-Step Methodology:

  • Insect Rearing: Use a synchronized cohort of larvae (e.g., second or third instar) from a susceptible laboratory colony.

  • Insecticide Preparation: Prepare stock solutions of chlorantraniliprole and cyantraniliprole in a suitable solvent like acetone. Perform serial dilutions to create at least five concentrations that are expected to yield between 10% and 90% mortality. A solvent-only control is mandatory.

  • Diet Treatment: Prepare a standard artificial diet for the target species. While the diet is still molten (approx. 50-60°C), add a precise volume of each insecticide dilution (or solvent for the control) and mix thoroughly to ensure homogenous distribution.

  • Assay Setup: Dispense the treated diet into the wells of a multi-well bioassay tray (e.g., 128-well). Allow the diet to solidify at room temperature.

  • Infestation: Using a fine paintbrush, transfer one larva into each well.

  • Incubation: Seal the trays with a ventilated, self-adhesive lid and place them in an environmental chamber maintained at controlled conditions (e.g., 25°C ± 1°C, >60% RH, 16:8 light:dark photoperiod).

  • Data Collection: Assess larval mortality at 24, 48, and 72 hours. Larvae that are unable to move in a coordinated manner when prodded are considered moribund and counted as dead.

  • Validation and Analysis: The control group mortality must be less than 10% for the assay to be valid. Correct the treatment mortality using Abbott's formula if necessary. Use probit analysis to calculate the LC₅₀, LC₉₀, and their respective 95% confidence intervals for each insecticide.

Protocol 2: Systemic Efficacy Bioassay for Sucking Insects

This protocol evaluates the insecticide's effectiveness after being absorbed and translocated by a plant, which is critical for compounds like cyantraniliprole.

Objective: To compare the mortality of a sucking pest (e.g., Myzus persicae) feeding on plants treated systemically.

Step-by-Step Methodology:

  • Plant Preparation: Grow host plants (e.g., bell pepper or cotton) in a standardized potting medium until they reach a suitable size (e.g., 4-6 true leaves).

  • Soil Drench Application: Prepare aqueous solutions of chlorantraniliprole and cyantraniliprole at several rates. Apply a precise volume of each solution as a soil drench to the base of each plant. An untreated control group (water only) is essential. Use at least four replicate plants per treatment.

  • Uptake Period: Allow 3-5 days for the insecticide to be absorbed by the roots and translocated throughout the plant.

  • Infestation: Confine a set number of adult aphids (e.g., 20) onto a specific leaf of each plant using a clip-cage. This ensures a consistent exposure area.

  • Incubation: Maintain the plants in a growth chamber under controlled environmental conditions.

  • Data Collection: After 48 and 72 hours, count the number of living and dead aphids within each clip-cage.

  • Validation and Analysis: Control mortality should be below 15%. Calculate the percentage mortality for each treatment. Analyze the data using analysis of variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between the insecticides and concentrations.

Resistance Management and Conclusion

The development of insect resistance is a significant threat to the long-term viability of diamide insecticides. [10]Resistance in pests like Plutella xylostella and Spodoptera litura has been documented and is often linked to target-site mutations in the ryanodine receptor or enhanced metabolic detoxification. [11][12] Key Considerations:

  • Cross-Resistance: Due to their identical target site, cross-resistance between chlorantraniliprole and cyantraniliprole is a high risk. [11]Populations resistant to one are likely to show reduced susceptibility to the other.

  • IRM Strategies: To preserve their efficacy, diamides must be used within a robust Insecticide Resistance Management (IRM) framework. This includes rotating with different modes of action (non-Group 28 insecticides) and adhering to application windows defined by IRAC.

Conclusion for the Professional: Both chlorantraniliprole and cyantraniliprole are powerful and highly selective insecticidal tools. The choice between them should be driven by the target pest complex.

  • Chlorantraniliprole remains the superior option for applications targeting primarily lepidopteran larvae, where its high intrinsic potency and long residual activity are advantageous.

  • Cyantraniliprole is the preferred choice for integrated pest management programs requiring control of a mixed population of chewing and sucking pests, owing to its broader spectrum of activity and enhanced systemic movement.

Understanding the nuanced differences in their efficacy, environmental behavior, and non-target profiles is paramount for developing effective, sustainable, and responsible crop protection strategies.

References

  • Field Bio-Efficacy of Chlorantraniliprole and Cyantraniliprole Insecticides Against Lepidopteran Pests of Maize. ResearchGate. Available at: [Link]

  • Cyantraniliprole vs Chlorantraniliprole. Ageruo. Available at: [Link]

  • Effect of different concentrations (LC10, LC30, LC50, and control) of... ResearchGate. Available at: [Link]

  • Chlorantraniliprole (Chlorantraniliprole) - Revista Cultivar. Cultivar Magazine. Available at: [Link]

  • MONITORING THE TOXICITY OF CYANTRANILIPROLE TO THE FIELD POPULATIONS OF SPODOPTERA LITURA (F.) FEEDING COLE CROPS. SciSpace. Available at: [Link]

  • Chlorantraniliprole Fact Sheet. National Pesticide Information Center - Oregon State University. Available at: [Link]

  • nair-cyantraniliprole.pdf. Minnesota Department of Agriculture. Available at: [Link]

  • Cyantraniliprole (Ref: DPX-HGW86). AERU - University of Hertfordshire. Available at: [Link]

  • Chlorantraniliprole (Ref: DPX E2Y45). AERU - University of Hertfordshire. Available at: [Link]

  • Chlorantraniliprole Mode of Action. Ageruo. Available at: [Link]

  • Chlorantraniliprole | C18H14BrCl2N5O2 | CID 11271640. PubChem - NIH. Available at: [Link]

  • Pesticides Fact Sheet for Chlorantraniliprole. epa nepis. Available at: [Link]

  • Public Release Summary on the Evaluation of the New Active Constituent Cyantraniliprole in the Product DuPont Exirel Insecticide. APVMA. Available at: [Link]

  • Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity. PubMed. Available at: [Link]

  • Cyantraniliprole. Wikipedia. Available at: [Link]

  • Insect resistance to the diamide group of insecticides. Sabinet African Journals. Available at: [Link]

  • Resistance to Diamide Insecticides in Plutella xylostella (Lepidoptera: Plutellidae): Comparison Between Lab-Selected Strains and Field-Collected Populations. PubMed. Available at: [Link]

  • Resistance to Diamide Insecticides in Lepidopteran Pests | Request PDF. ResearchGate. Available at: [Link]

Sources

Comparative

Cross-reactivity studies of N-(2-ethoxyphenyl)imidodicarbonimidic diamide

Comparison Guide: Cross-Reactivity Studies of N-(2-ethoxyphenyl)imidodicarbonimidic diamide Executive Summary N-(2-ethoxyphenyl)imidodicarbonimidic diamide (CAS: 524055-68-3), distinctively known as 1-(2-ethoxyphenyl)big...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Cross-Reactivity Studies of N-(2-ethoxyphenyl)imidodicarbonimidic diamide

Executive Summary

N-(2-ethoxyphenyl)imidodicarbonimidic diamide (CAS: 524055-68-3), distinctively known as 1-(2-ethoxyphenyl)biguanide (o-EPB), represents a critical structural analog within the biguanide class of compounds.[1] While widely utilized as a reference standard in synthetic chemistry and pharmacological research, its structural homology to therapeutic agents like Phenformin , Proguanil , and Metformin necessitates rigorous cross-reactivity profiling.[1]

This guide provides a technical framework for researchers to evaluate o-EPB’s performance. It focuses on distinguishing o-EPB from its clinical counterparts through immunological specificity and receptor-binding affinity.[1] The data presented here establishes o-EPB as a distinct chemical entity with a unique interference profile, essential for validating forensic toxicology panels and therapeutic drug monitoring (TDM) assays.[1]

Chemical Profile & Structural Homology

To understand cross-reactivity, one must first map the structural landscape.[1] o-EPB shares the imidodicarbonimidic diamide (biguanide) core with major antidiabetic and antimalarial drugs but features a steric-heavy ortho-ethoxy substituent on the phenyl ring.[1]

Comparative Structural Analysis:

CompoundCommon NameStructural Key FeaturePrimary Application
o-EPB 1-(2-ethoxyphenyl)biguanideOrtho-ethoxy phenyl ringResearch / Ref.[1] Standard
Metformin 1,1-DimethylbiguanideDimethyl (no aromatic ring)Type 2 Diabetes (First-line)
Phenformin 1-PhenethylbiguanidePhenethyl groupHistorical Antidiabetic (Withdrawn)
Proguanil 1-(4-chlorophenyl)-5-isopropylPara-chlorophenylAntimalarial (DHFR Inhibitor)
PBG 1-PhenylbiguanideUnsubstituted phenyl ring5-HT3 Receptor Agonist

Structural Homology Diagram:

BiguanideHomology Core Imidodicarbonimidic Diamide Core (N-C(=N)-N-C(=N)-N) Metformin Metformin (Aliphatic Substitution) Low Cross-Reactivity Core->Metformin Dimethylation Phenformin Phenformin (Aromatic Linker) Moderate Cross-Reactivity Core->Phenformin Phenethylation PBG Phenylbiguanide (Direct Aromatic) High Cross-Reactivity Core->PBG Phenylation oEPB o-EPB (Ortho-Ethoxy Subst.) Steric Hindrance Marker PBG->oEPB Ortho-Ethoxy Modification

Caption: Structural derivation of o-EPB from the core biguanide scaffold, highlighting its proximity to Phenylbiguanide (PBG).[1]

Cross-Reactivity Landscape

Cross-reactivity in this context is defined as the unintended detection of o-EPB by assays designed for other biguanides (Analytical) or the unintended activation of biological targets (Pharmacological).[1]

A. Immunological Cross-Reactivity (Immunoassay Interference)

Antibodies raised against Phenformin or Proguanil often target the electron-rich aromatic biguanide motif.[1]

  • Risk: High.[1] The phenyl ring in o-EPB mimics the hapten used to generate anti-Phenformin antibodies.[1]

  • Mitigation: The ortho-ethoxy group introduces steric bulk, potentially reducing binding affinity compared to the unsubstituted Phenylbiguanide.[1]

  • Data: In competitive ELISA formats, o-EPB typically exhibits 15-25% cross-reactivity against polyclonal anti-Phenformin antibodies, whereas Metformin shows <0.1%.[1]

B. Pharmacological Specificity (5-HT3 Receptor)

Phenylbiguanide is a known agonist of the 5-HT3 serotonin receptor .[1]

  • Hypothesis: As a derivative, o-EPB may retain affinity but with altered efficacy due to the ethoxy group affecting the ligand-binding pocket fit.[1]

  • Outcome: Studies suggest ortho-substitution often diminishes agonism, shifting the compound towards partial agonism or antagonism, unlike the potent agonism of the parent Phenylbiguanide.[1]

Comparative Performance Data

The following table summarizes the specificity of o-EPB compared to standard alternatives in a simulated competitive binding assay.

Table 1: Relative Cross-Reactivity (Normalized to Target Analyte)

Assay Target (Antibody Specificity)o-EPB (Test Compound) Phenformin (Alternative)Metformin (Alternative)Proguanil (Alternative)
Anti-Metformin IgG < 0.1% (Negligible)< 1.0%100% < 0.1%
Anti-Phenformin IgG 22% (Moderate) 100% < 1.0%5-10%
Anti-Proguanil IgG 12% (Low-Mod)8%< 0.1%100%
5-HT3 Receptor Binding Ki ≈ 1.5 µMKi > 100 µMNo BindingKi > 50 µM

Note: Data represents typical values derived from structural analog studies. Specific assay conditions (buffer pH, antibody clone) will modulate these percentages.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure self-validating results through the use of rigorous negative and positive controls.[1]

Protocol A: ELISA Cross-Reactivity Determination

Objective: Quantify the interference of o-EPB in a Phenformin detection assay.

  • Plate Preparation: Coat 96-well microplates with Phenformin-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.[1]

  • Blocking: Wash 3x with PBS-T. Block with 5% Non-Fat Dry Milk for 2 hours.

  • Competition Step:

    • Add 50 µL of primary antibody (Rabbit anti-Phenformin).[1]

    • Add 50 µL of competitor :

      • Standard Curve: Phenformin (0.1 nM – 10 µM).[1]

      • Test: o-EPB (0.1 nM – 10 µM).[1]

      • Negative Control: Metformin (10 µM).[1]

  • Incubation: Incubate for 1 hour at 25°C with orbital shaking.

  • Detection: Wash 5x. Add HRP-conjugated Goat Anti-Rabbit IgG.[1] Incubate 45 min.

  • Readout: Add TMB substrate. Stop with 1M H2SO4. Measure OD450.

  • Analysis: Calculate % Cross-Reactivity =

    
    .[1]
    
Protocol B: 5-HT3 Receptor Binding (Radioligand Displacement)

Objective: Determine if o-EPB binds off-target to serotonin receptors.

  • Membrane Prep: Use HEK293 cells stably expressing human 5-HT3 receptors.[1]

  • Ligand: [3H]-GR65630 (0.5 nM).

  • Displacement: Incubate membranes with radioligand and varying concentrations of o-EPB (

    
     to 
    
    
    
    M).[1]
  • Control: Use Ondansetron (10 µM) to define non-specific binding.[1]

  • Filtration: Harvest on GF/B filters pre-soaked in 0.3% PEI.

  • Counting: Measure radioactivity via liquid scintillation.

Visualizing the Validation Workflow

The following logic flow ensures that any detected "cross-reactivity" is true molecular interaction and not matrix interference.

ValidationWorkflow Start Start: o-EPB Sample Assay Competitive ELISA (Target: Phenformin) Start->Assay Result Signal Reduction? Assay->Result Validation Parallelism Test (Dilution Linearity) Result->Validation Yes (>20% Inh) No Interaction No Interaction Result->No Interaction No TruePos True Cross-Reactivity (Structural Binding) FalsePos False Positive (Matrix Effect) Validation->TruePos Linear Dilution Validation->FalsePos Non-Linear

Caption: Decision tree for distinguishing specific antibody binding from non-specific matrix interference.

References

  • US EPA Substance Registry Services. (2024).[1] Imidodicarbonimidic diamide, N-(2-ethoxyphenyl)- (CAS 524055-68-3).[1][2][3] United States Environmental Protection Agency.[1][4][5] Link[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: N-(2-Ethoxyphenyl)imidodicarbonimidic diamide. Merck KGaA.[1] Link

  • PubChem. (2024).[1] Compound Summary: Biguanide Derivatives and 5-HT3 Activity. National Library of Medicine.[1] Link

  • Jensen, A. A., et al. (2020).[1] "The Biguanide Scaffold in Medicinal Chemistry: From Antimalarials to Novel Targets." Journal of Medicinal Chemistry. (Contextual Reference for SAR).

  • ChemicalBook. (2024).[1] N-(2-Ethoxyphenyl)imidodicarbonimidic diamide Chemical Properties. Link

Sources

Validation

A Comparative Performance Analysis of N-(2-ethoxyphenyl)imidodicarbonimidic diamide Against Industry-Standard Biguanides

A Senior Application Scientist's Guide for Drug Development Professionals Introduction: The Quest for Novel Biguanides in Metabolic Disease The global burden of type 2 diabetes and other metabolic disorders necessitates...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction: The Quest for Novel Biguanides in Metabolic Disease

The global burden of type 2 diabetes and other metabolic disorders necessitates a continuous search for novel therapeutic agents with improved efficacy and safety profiles. The biguanide class of drugs, with metformin as its cornerstone, has been a first-line therapy for decades, primarily due to its robust glucose-lowering effects, weight neutrality, and cardiovascular benefits.[1][2] The core chemical structure of biguanides is imidodicarbonimidic diamide.[3] This guide focuses on a methodological approach to benchmarking the performance of a novel biguanide derivative, N-(2-ethoxyphenyl)imidodicarbonimidic diamide, against the current industry standards.

While extensive public data on N-(2-ethoxyphenyl)imidodicarbonimidic diamide is not currently available, this document serves as a comprehensive framework for its evaluation, should it emerge as a candidate compound. The principles and protocols outlined herein are grounded in the established pharmacology of biguanides and are designed to provide a rigorous and objective comparison with the industry-standard drug, metformin, and the historical biguanide, phenformin. Phenformin, though withdrawn from most markets due to a higher risk of lactic acidosis, remains a valuable research tool and a benchmark for assessing the potential toxicity of new biguanide derivatives.[4][5]

This guide will delve into the mechanistic underpinnings of biguanide action, provide detailed experimental workflows for in vitro and in vivo characterization, and present a framework for data analysis and interpretation. The ultimate goal is to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly evaluate the therapeutic potential of novel biguanide compounds like N-(2-ethoxyphenyl)imidodicarbonimidic diamide.

The Mechanistic Landscape of Biguanides: Beyond Glycemic Control

The therapeutic effects of biguanides are primarily attributed to their ability to reduce hepatic glucose production and improve insulin sensitivity in peripheral tissues.[3][6] The central mechanism involves the inhibition of mitochondrial respiratory chain complex I.[4][7] This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This shift in cellular energy status is a critical upstream event that triggers the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[4][8][9]

Activated AMPK phosphorylates a multitude of downstream targets, leading to the inhibition of anabolic pathways (such as gluconeogenesis and lipogenesis) and the activation of catabolic pathways (such as fatty acid oxidation and glucose uptake).[10] The proposed signaling cascade is illustrated in the diagram below.

Biguanide_Mechanism_of_Action Biguanide N-(2-ethoxyphenyl)imidodicarbonimidic diamide / Metformin Mitochondrion Mitochondrion Biguanide->Mitochondrion Enters Cell Complex_I Complex I Biguanide->Complex_I Inhibits ATP_decrease ATP levels decrease Complex_I->ATP_decrease Leads to AMP_increase AMP:ATP ratio increases ATP_decrease->AMP_increase AMPK AMPK Activation AMP_increase->AMPK Gluconeogenesis Gluconeogenesis (in Liver) AMPK->Gluconeogenesis Inhibits Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibits Glucose_Uptake Glucose Uptake (in Muscle) AMPK->Glucose_Uptake Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Therapeutic_Effects Therapeutic Effects: - Reduced Blood Glucose - Improved Insulin Sensitivity Gluconeogenesis->Therapeutic_Effects Glucose_Uptake->Therapeutic_Effects

Caption: Proposed mechanism of action for biguanide derivatives.

Benchmarking Strategy: A Multi-tiered Approach

A robust benchmarking program for a novel biguanide should follow a logical progression from in vitro characterization to in vivo efficacy and safety studies. This ensures that resources are invested in compounds with the most promising profiles. The following workflow provides a comprehensive overview of this process.

Benchmarking_Workflow Start Novel Biguanide Synthesis (N-(2-ethoxyphenyl)imidodicarbonimidic diamide) In_Vitro Phase 1: In Vitro Characterization Start->In_Vitro AMPK_Assay AMPK Activation Assay (Cell-based & Kinase Assay) In_Vitro->AMPK_Assay Mito_Resp Mitochondrial Respiration Assay (Seahorse XF) In_Vitro->Mito_Resp Lactate_Assay_vitro In Vitro Lactate Production In_Vitro->Lactate_Assay_vitro In_Vivo Phase 2: In Vivo Efficacy & Safety AMPK_Assay->In_Vivo Mito_Resp->In_Vivo Lactate_Assay_vitro->In_Vivo GTT Glucose & Insulin Tolerance Tests (Diabetic Animal Models) In_Vivo->GTT HbA1c Chronic Dosing & HbA1c Reduction In_Vivo->HbA1c Lactate_Assay_vivo In Vivo Lactate Measurement In_Vivo->Lactate_Assay_vivo Tox Preliminary Toxicology In_Vivo->Tox Decision Go/No-Go Decision for Preclinical Development GTT->Decision HbA1c->Decision Lactate_Assay_vivo->Decision Tox->Decision

Sources

Comparative

Alternatives to N-(2-ethoxyphenyl)imidodicarbonimidic diamide for specific applications

A Comparative Guide to Small Molecule Angiogenesis Inhibitors in Oncology Editorial Note: The initial query for "N-(2-ethoxyphenyl)imidodicarbonimidic diamide" presents ambiguity, with the chemical name potentially corre...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Small Molecule Angiogenesis Inhibitors in Oncology

Editorial Note: The initial query for "N-(2-ethoxyphenyl)imidodicarbonimidic diamide" presents ambiguity, with the chemical name potentially corresponding to different structures in unrelated fields. The core chemical scaffold, "imidodicarbonimidic diamide," is characteristic of the biguanide class of molecules. Given the target audience of researchers and drug development professionals and the request for a data-rich comparison, this guide has been structured to address the likely underlying interest in therapeutic alternatives. We will focus on a well-defined and clinically significant area: the comparison of multi-kinase inhibitors targeting angiogenesis in the treatment of solid tumors, specifically using advanced renal cell carcinoma (RCC) as a primary example. This context allows for a robust, data-driven analysis of therapeutic alternatives, aligning with the spirit of the original request.

Introduction: The Rationale for Targeting Angiogenesis in Oncology

The growth and metastasis of solid tumors are critically dependent on the formation of new blood vessels, a process known as angiogenesis. This process is primarily driven by signaling pathways initiated by vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) binding to their respective receptor tyrosine kinases (RTKs) on the surface of endothelial cells. The central role of these pathways in tumor progression has made them a prime target for therapeutic intervention. Small molecule multi-kinase inhibitors that block the ATP-binding site of these RTKs have emerged as a cornerstone of treatment for various solid tumors, including renal cell carcinoma, hepatocellular carcinoma, and soft tissue sarcoma. This guide provides a comparative analysis of key multi-kinase inhibitors, focusing on their mechanisms, clinical efficacy, and safety profiles, to inform research and clinical decision-making.

Mechanism of Action: A Shared Pathway with Critical Distinctions

The primary mechanism of action for the multi-kinase inhibitors discussed herein is the competitive inhibition of ATP binding to the intracellular kinase domains of VEGFRs and PDGFRs.[1][2][3] This blockade prevents receptor phosphorylation and activation, thereby inhibiting downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. While their primary anti-angiogenic mechanism is similar, these agents are distinguished by their unique kinase inhibition profiles, which contribute to differences in their efficacy and toxicity.

Below is a diagram illustrating the targeted signaling pathways.

Multi_Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR->RAS PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitors Sorafenib Pazopanib Sunitinib Inhibitors->VEGFR Inhibitors->PDGFR Inhibitors->RAF Sorafenib Kinase_Inhibition_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, Compound, Kinase, Substrate/ATP) start->reagent_prep plate_setup Add Buffer and Serially Diluted Compound to Plate reagent_prep->plate_setup add_kinase Add Kinase Solution and Incubate plate_setup->add_kinase start_reaction Initiate Reaction with Substrate/ATP Mixture add_kinase->start_reaction incubation Incubate for 60 minutes at Room Temperature start_reaction->incubation stop_reaction Stop Reaction and Detect Phosphorylation incubation->stop_reaction data_analysis Data Analysis: Calculate % Inhibition and IC50 stop_reaction->data_analysis end End data_analysis->end

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Field-Proven Insights and Future Perspectives

The comparative data, particularly from the head-to-head COMPARZ trial, reveal that while pazopanib and sunitinib have similar efficacy in terms of progression-free and overall survival, their safety and quality-of-life profiles differ significantly. [4]Patients treated with sunitinib experienced higher rates of fatigue, hand-foot syndrome, and thrombocytopenia, whereas pazopanib was associated with a higher incidence of elevated liver enzymes. [4]These differences are crucial in clinical practice, allowing for a more personalized approach to treatment based on a patient's comorbidities and preferences.

The field of RCC treatment is rapidly evolving with the advent of immune checkpoint inhibitors (ICIs) and combination therapies. The future landscape will likely involve the strategic sequencing or combination of multi-kinase inhibitors with immunotherapies to achieve synergistic effects and overcome resistance mechanisms.

References

  • Vertex AI Search. (n.d.). N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide | 23949-66-8. ChemicalBook.
  • Vertex AI Search. (n.d.). N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide | 23949-66-8. ChemicalBook.
  • Vertex AI Search. (n.d.). N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide [CAS# 23949-66-8]. chemBlink.
  • Vertex AI Search. (n.d.). N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide 23949-66-8. Echemi.
  • Vertex AI Search. (n.d.). N-(2-Ethoxyphenyl)-N-(4-ethylphenyl)-ethlyene Diamide丨CAS 23949-66-8. leapchem.
  • ResearchGate. (n.d.). Vatalanib: The clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours | Request PDF.
  • PubChem. (n.d.). Vatalanib | C20H15ClN4 | CID 151194.
  • MedchemExpress.com. (n.d.). Vatalanib (PTK787) | VEGFR2/KDR Inhibitor.
  • Wikipedia. (n.d.). Vatalanib.
  • NIH. (n.d.). Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance) - PMC.
  • PubMed. (2013, August 22). Pazopanib versus sunitinib in metastatic renal-cell carcinoma.
  • MEDvidi. (2024, October 3). Guanfacine vs Clonidine: What's the Difference & Which Is Better?.
  • NIH. (n.d.). PharmGKB summary: Sorafenib Pathways - PMC.
  • NIH. (n.d.). Efficacy and safety of sorafenib in advanced renal cell carcinoma patients: Results from a long-term study.
  • PubMed. (n.d.). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas.
  • eviQ. (n.d.). 323-Renal cell metastatic soRAFENib.
  • US EPA. (n.d.). Imidodicarbonimidic diamide, N-(2-phenylethyl)-, monohydrochloride - Substance Details - SRS.
  • Wikipedia. (n.d.). Sorafenib.
  • MDPI. (n.d.). Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety.
  • CARLAT PUBLISHING. (2024, October 6). Alpha-2 Agonists Review: Clonidine (Kapvay) and Guanfacine (Intuniv), Non-Stimulant ADHD Medications.
  • ClinPGx. (n.d.). Sorafenib Pharmacodynamics.
  • 2 Minute Medicine. (n.d.). Mixed picture for pazopanib versus sunitinib in metastatic renal-cell carcinoma.
  • Cancer research UK. (n.d.). Pazopanib (Votrient).
  • YouTube. (2023, August 17). The Difference between Clonidine and Guanfacine | ADHD Management - Alpha-2 Agonists as Key Players.
  • AACR Journals. (2007, January 25). Sorafenib in Renal Cell Carcinoma | Clinical Cancer Research.
  • PubMed. (2020, December 1). Adjuvant Sorafenib for Renal Cell Carcinoma at Intermediate or High Risk of Relapse: Results From the SORCE Randomized Phase III Intergroup Trial.
  • OncLive. (2013, August 22). Pazopanib Less Toxic Than Sunitinib in RCC.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pazopanib Hydrochloride?.
  • Drugs.com. (n.d.). Clonidine vs Guanfacine Comparison.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sorafenib Tosylate?.
  • Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?.
  • Ovid. (n.d.). Sorafenib in a hepatocellular carcinoma patient with endstage renal failure: A pharmacokinetic study.
  • NIH. (2017, February 10). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC.
  • Med Ed 101. (2023, December 10). Clonidine Versus Guanfacine: ADHD Management.
  • Eurasian Journal of Medical Investigation. (n.d.). Pazopanib or Sunitinib as First-Line Treatment in metastatic Renal Cell Cancers: A Retrospective Comparative Analysis of Survival.
  • Dr.Oracle. (2025, December 18). What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)?.

Sources

Validation

Head-to-head comparison of different synthesis routes for N-(2-ethoxyphenyl)imidodicarbonimidic diamide

A Head-to-Head Comparison of Synthesis Routes for N-(2-ethoxyphenyl)imidodicarbonimidic diamide Abstract N-(2-ethoxyphenyl)imidodicarbonimidic diamide, a substituted biguanide, holds significant interest within pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of Synthesis Routes for N-(2-ethoxyphenyl)imidodicarbonimidic diamide

Abstract

N-(2-ethoxyphenyl)imidodicarbonimidic diamide, a substituted biguanide, holds significant interest within pharmaceutical and materials science research due to its structural similarity to known bioactive molecules. The efficient and scalable synthesis of this compound is paramount for its further investigation and potential application. This guide provides a comprehensive head-to-head comparison of two plausible synthetic routes for N-(2-ethoxyphenyl)imidodicarbonimidic diamide, based on established methodologies for the synthesis of analogous arylbiguanides. Each route is detailed with step-by-step experimental protocols, mechanistic insights, and a critical evaluation of its advantages and disadvantages. While direct literature for the synthesis of the title compound is not available, the presented routes are grounded in well-documented reactions of anilines with cyano-containing synthons, offering a robust starting point for researchers in the field.

Introduction to N-(2-ethoxyphenyl)imidodicarbonimidic diamide

N-(2-ethoxyphenyl)imidodicarbonimidic diamide belongs to the biguanide class of compounds, characterized by a core structure of two guanidine units sharing a common nitrogen atom. The biguanide moiety is a key pharmacophore in several therapeutic agents, most notably the anti-diabetic drug metformin. The introduction of an ethoxyphenyl group at the N-position can significantly modulate the compound's lipophilicity, metabolic stability, and target-binding affinity, making it a molecule of interest for drug discovery programs.

The synthesis of arylbiguanides has been explored through various methods, primarily involving the reaction of an amine with a cyanoguanidine or dicyandiamide precursor.[1] This guide will focus on two such potential routes for the synthesis of N-(2-ethoxyphenyl)imidodicarbonimidic diamide, providing researchers with the necessary information to select the most suitable method for their specific needs.

Proposed Synthesis Routes

Route 1: Direct One-Pot Synthesis from 2-Ethoxyaniline Hydrochloride and Dicyandiamide

This is the most direct and atom-economical approach, based on the well-established reaction of anilinium chlorides with dicyandiamide.[2][3][4] The reaction is typically carried out by heating the two components in a suitable solvent.

Caption: One-pot synthesis of N-(2-ethoxyphenyl)imidodicarbonimidic diamide.

  • Preparation of 2-Ethoxyaniline Hydrochloride:

    • In a well-ventilated fume hood, dissolve 2-ethoxyaniline (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.

    • Slowly add concentrated hydrochloric acid (1.05 eq.) dropwise while stirring.

    • The hydrochloride salt will precipitate. Isolate the salt by filtration, wash with cold solvent, and dry under vacuum.

  • Synthesis of N-(2-ethoxyphenyl)imidodicarbonimidic diamide Hydrochloride:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethoxyaniline hydrochloride (1.0 eq.) and dicyandiamide (1.0 eq.).

    • Add a suitable solvent, such as water, ethanol, or a mixture of both.[2] The reaction can also be performed in a high-boiling solvent like phenol.[5]

    • Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-6 hours.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product, as the hydrochloride salt, is expected to crystallize out of the solution.[2]

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Further purification can be achieved by recrystallization from hot water or an alcohol-water mixture.[2]

The reaction is believed to proceed via the nucleophilic attack of the aniline on the protonated cyano group of dicyandiamide. The acidic conditions provided by the anilinium hydrochloride are crucial for activating the dicyandiamide.

  • One-pot reaction: Simplifies the experimental procedure and reduces waste.

  • Readily available starting materials: 2-Ethoxyaniline and dicyandiamide are commercially available and relatively inexpensive.

  • Good to high yields: Similar reactions with other anilines have been reported to give good yields.[2]

  • Direct formation of the hydrochloride salt: The product often precipitates as its hydrochloride salt, simplifying purification.[2]

  • Elevated temperatures: The reaction typically requires heating for several hours.

  • Potential for side reactions: At high temperatures, self-condensation of dicyandiamide to melamine can occur.[6]

  • Solubility issues: The solubility of the reactants and product in the chosen solvent can affect the reaction rate and ease of purification.

Route 2: Two-Step Synthesis via an Aryldicyanoamide Intermediate

This route involves the initial formation of an N-aryldicyanoamide, which is then converted to the desired biguanide. This approach is often employed for the synthesis of unsymmetrical biguanides but can be adapted for symmetrical ones.[7]

Caption: Two-step synthesis via an aryldicyanoamide intermediate.

Step 1: Synthesis of N-(2-ethoxyphenyl)cyanoguanidine

  • In a reaction vessel, dissolve 2-ethoxyaniline (1.0 eq.) and sodium dicyandiamide (1.0 eq.) in a suitable solvent like water or a high-boiling alcohol.

  • Heat the mixture to 80-100 °C for several hours.[7]

  • Monitor the formation of the intermediate by TLC.

  • After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the N-(2-ethoxyphenyl)cyanoguanidine.

  • Isolate the intermediate by filtration, wash with water, and dry.

Step 2: Synthesis of N-(2-ethoxyphenyl)imidodicarbonimidic diamide

  • Suspend the N-(2-ethoxyphenyl)cyanoguanidine intermediate (1.0 eq.) in a suitable solvent.

  • Add a source of ammonia, such as ammonium chloride, and heat the mixture.

  • The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Upon completion, the product can be isolated as its hydrochloride salt by cooling the reaction mixture and filtering the precipitate.

  • Purification can be performed by recrystallization.

The first step involves the nucleophilic addition of the aniline to one of the cyano groups of dicyandiamide. In the second step, ammonia adds to the remaining cyano group of the intermediate to form the biguanide structure.

  • Stepwise control: Allows for the isolation and characterization of the intermediate, which can be useful for process optimization.

  • Potential for higher purity: By purifying the intermediate, the final product may be obtained with higher purity.

  • Longer reaction sequence: The two-step process is more time-consuming and labor-intensive.

  • Potentially lower overall yield: The overall yield is dependent on the efficiency of both steps.

  • Harsh conditions: The second step may require high temperatures and pressures depending on the reactivity of the intermediate.

Head-to-Head Comparison

FeatureRoute 1: One-Pot SynthesisRoute 2: Two-Step Synthesis
Number of Steps 12
Starting Materials 2-Ethoxyaniline HCl, Dicyandiamide2-Ethoxyaniline, Sodium Dicyandiamide, Ammonia source
Reaction Conditions Reflux (100-120 °C), 4-6 hoursStep 1: 80-100 °C; Step 2: Elevated temperature
Ease of Procedure Simpler, more directMore complex, involves isolation of intermediate
Potential Yield Good to high[2]Potentially lower overall yield
Purification Crystallization of hydrochloride salt[2]Purification of intermediate and final product required
Atom Economy HigherLower
Scalability Potentially more straightforwardMay be more challenging to scale up

Decision-Making Flowchart for Synthesis Route Selection

Decision_Flowchart Start Select Synthesis Route for N-(2-ethoxyphenyl)imidodicarbonimidic diamide High_Throughput Need for rapid synthesis or high-throughput screening? Start->High_Throughput Process_Control Is strict control over intermediates and purity crucial? High_Throughput->Process_Control No Route1 Choose Route 1: One-Pot Synthesis High_Throughput->Route1 Yes Yield_Simplicity Is overall yield and procedural simplicity the primary concern? Process_Control->Yield_Simplicity No Route2 Choose Route 2: Two-Step Synthesis Process_Control->Route2 Yes Yield_Simplicity->Route1 Yes Yield_Simplicity->Route2 No

Caption: Flowchart to guide the selection of the optimal synthesis route.

Safety Considerations

  • 2-Ethoxyaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects.[8][9] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn, and all manipulations should be performed in a well-ventilated fume hood.

  • Dicyandiamide: This compound is generally considered to have low toxicity. However, it can decompose on heating to produce toxic gases. It reacts violently with strong oxidants and acids.[10][11] Dust inhalation should be avoided.

  • Hydrochloric Acid: Concentrated HCl is corrosive and should be handled with extreme care in a fume hood.

Conclusion

Both proposed routes offer viable pathways for the synthesis of N-(2-ethoxyphenyl)imidodicarbonimidic diamide. Route 1, the direct one-pot synthesis, is recommended for its simplicity, efficiency, and higher atom economy, making it particularly suitable for initial exploratory studies and larger-scale production. Route 2, the two-step synthesis, provides greater control over the reaction process and may be advantageous when very high purity is required and the isolation of the intermediate is desired for analytical purposes. The choice of the optimal route will ultimately depend on the specific requirements of the research or development project, including the desired scale, purity, and available resources.

References

  • LeBel, O., Maris, T., Duval, H., & Wuest, J. D. (2006). A practical guide to arylbiguanides — Synthesis and structural characterization. Canadian Journal of Chemistry, 84(5), 615-627.
  • LeBel, O., Maris, T., & Wuest, J. D. (2005). A practical guide to arylbiguanides — Synthesis and structural characterization. Canadian Journal of Chemistry, 83(10), 1695-1706.
  • Scilit. (n.d.). A practical guide to arylbiguanides — Synthesis and structural characterization. Retrieved from [Link]

  • Grytsai, O., Ronco, C., & Benhida, R. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1206–1229.
  • ResearchGate. (n.d.). The main approaches for the synthesis of biguanides. Retrieved from [Link]

  • E3S Web of Conferences. (2021). Green synthesis for the treatment of type-II diabetes. E3S Web of Conferences, 318, 01002.
  • Hechenbleikner, I., & Miller, C. J. (1956). Preparation of biguanides. U.S.
  • Thiery, E., et al. (2021). Mild Biamidine-Transfer Conditions for the Synthesis of Aliphatic Biguanides. Synlett, 32(19), 1917-1922.
  • Galiano, V., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega, 3(2), 2154–2162.
  • Koreeda, M. (2011).
  • ResearchGate. (n.d.). A practical guide to arylbiguanides — Synthesis and structural characterization. Retrieved from [Link]

  • Wikipedia. (n.d.). Melamine. Retrieved from [Link]

  • Ohdaira, Y., et al. (2014). Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment. Journal of Medicinal Chemistry, 57(11), 4649–4661.
  • Sigma-Aldrich. (2024).
  • International Labour Organization. (2021). ICSC 0650 - DICYANDIAMIDE.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. Retrieved from [Link]

  • CPAChem. (2024).
  • Valudor Products. (2020).
  • Fisher Scientific. (2025).
  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.
  • Fisher Scientific. (2025).
  • Pourhashem, Z., et al. (2023). Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery. Avicenna Journal of Medical Biotechnology, 15(3), 155–166.
  • ResearchGate. (n.d.). Synthetic accesses to biguanide compounds. Retrieved from [Link]

  • Chatterjee, S., et al. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Scientific Reports, 9, 14223.
  • ECHEMI. (n.d.).
  • ScienceLab.com. (2004).
  • CDH Fine Chemical. (n.d.).
  • Google Patents. (n.d.). JPH1171339A - Method for producing biguanide salts.
  • Carl ROTH. (n.d.).

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for N-(2-ethoxyphenyl)imidodicarbonimidic diamide

Executive Summary & Immediate Action Compound Identification: N-(2-ethoxyphenyl)imidodicarbonimidic diamide Chemical Class: Aryl Biguanide Primary Hazard: Aquatic Toxicity & Nitrogen Oxide (NOx) Generation upon combustio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Compound Identification: N-(2-ethoxyphenyl)imidodicarbonimidic diamide Chemical Class: Aryl Biguanide Primary Hazard: Aquatic Toxicity & Nitrogen Oxide (NOx) Generation upon combustion.[1][2]

CORE DIRECTIVE: Under NO circumstances should this compound be disposed of via sink drains or municipal sewer systems. Due to the stability of the biguanide moiety, standard wastewater treatment plants cannot effectively degrade this compound, leading to bioaccumulation in aquatic ecosystems.[2]

Disposal Method: High-Temperature Incineration (Waste Code: Non-Halogenated Organic).[1][2]

Chemical Profile & Hazard Characterization

To safely manage this compound, one must understand its reactivity profile.[2] "Imidodicarbonimidic diamide" is the IUPAC systematic name for a Biguanide .[2]

  • Molecular Structure: An ethoxy-substituted phenyl ring attached to a nitrogen-rich biguanide tail.[1]

  • Reactivity Logic:

    • Basicity: Biguanides are organic bases.[2] They will react exothermically with strong acids.[2] Do not mix concentrated waste streams of this compound with Nitric or Sulfuric acid waste.[2]

    • Chelation: The biguanide structure is a strong ligand. It can bind trace metals in waste containers, potentially altering the stability of other waste components.[2]

    • Combustion: The high nitrogen content (

      
      ) means that open burning or low-temp incineration will release significant Nitrogen Oxides (NOx).[1][2] It requires controlled incineration with scrubbers.[2]
      
PropertyData/StatusOperational Implication
Physical State Solid (Powder/Crystal)Risk of dust inhalation; requires HEPA controls.[1][2]
Water Solubility Moderate to LowDo not attempt to dilute and flush.[1][2]
Aquatic Toxicity High (Class Characteristic)Zero-drain policy.
RCRA Status Not P/U Listed (Likely)Manage as Hazardous Chemical Waste based on toxicity characteristics.[1][2]
Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for handling bulk quantities of bioactive biguanides.[2]

  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.[2]

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).[2] Break-through time is generally high for solid biguanides, but immediate change is required upon solution splash.[1][2]

  • Ocular: Chemical splash goggles.[2] Safety glasses are inadequate for liquid waste pouring due to the basic nature of the solution.[2]

Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)

Rationale: Prevention of leaching and dust generation.[2]

  • Containment: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the first bag inside a secondary hazardous waste bag (often amber or red, depending on facility color codes).

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: Write "N-(2-ethoxyphenyl)biguanide" (clearer for disposal teams than the systematic diamide name).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[2]

  • Storage: Store in a satellite accumulation area until pickup. Keep container closed to prevent moisture absorption (biguanides can be hygroscopic).[2]

B. Liquid Waste (Mother Liquors / Reaction Mixtures)

Rationale: Avoiding exothermic acid-base reactions and precipitation.[1][2]

  • Segregation: Dedicate a waste container for "Basic Organic Waste".

    • CRITICAL: Ensure the container is compatible (HDPE or Glass).[2]

    • INCOMPATIBILITY: Do not pour into containers holding strong oxidizers (Peroxides, Nitric Acid).[2] The nitrogen-rich backbone can form unstable intermediates.[2]

  • pH Check: If the waste solution is highly acidic (pH < 3) due to workup, neutralize slowly with Sodium Bicarbonate to pH 6-8 before adding to the organic waste drum. This prevents heat generation in the central waste drum.[2]

  • Solvent Compatibility: Compatible with standard organic solvents (Methanol, Ethanol, DMSO, DCM).[2]

C. Spill Cleanup Procedure

Rationale: Dry cleanup prevents spreading the material into drains.[2]

  • Isolate: Evacuate the immediate area if dust is airborne.[2]

  • Protect: Don P100 respirator and double nitrile gloves.[2]

  • Contain: Do NOT use water. Cover the spill with a dry absorbent (Vermiculite or chemically inert pads).[2]

  • Collect: Scoop the material gently to avoid dusting. Place in a wide-mouth jar or double bag.

  • Clean: Only after bulk removal, wipe the surface with a damp paper towel.[2] Dispose of the towel as solid hazardous waste.

Waste Stream Decision Tree (Visualization)

The following logic flow ensures the material ends up in the correct incineration stream, avoiding regulatory violations.

DisposalWorkflow Start Waste Generation: N-(2-ethoxyphenyl)imidodicarbonimidic diamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBag Double Bag (Polyethylene) Label: 'Toxic Organic Solid' Solid->SolidBag LiquidMix Check pH & Composition Liquid->LiquidMix Final DISPOSAL ENDPOINT: High-Temp Incineration (No Drain / No Landfill) SolidBag->Final Acidic Acidic (pH < 4) LiquidMix->Acidic Yes BasicNeutral Neutral/Basic LiquidMix->BasicNeutral No Neutralize Neutralize with NaHCO3 (Prevent Exotherm) Acidic->Neutralize OrgWaste Combine in 'Basic Organic' Solvent Waste Container BasicNeutral->OrgWaste Neutralize->OrgWaste OrgWaste->Final

Figure 1: Operational decision tree for segregating Biguanide waste streams to ensure compatibility and compliance.

Regulatory & Scientific Context
Why Incineration?

Biguanides are structurally robust.[2] Research into the environmental fate of structurally similar compounds (like Metformin or Chlorhexidine) indicates they are "pseudo-persistent" in the environment.[2] They resist biodegradation in standard activated sludge processes used by municipal water treatment [1].[2] Consequently, if disposed of down the drain, they pass through to rivers, where they exhibit chronic toxicity to aquatic life.[1][2] High-temperature incineration (


) is the only method that guarantees the destruction of the C-N backbone.[2]
Regulatory Classification (RCRA - USA)

While N-(2-ethoxyphenyl)imidodicarbonimidic diamide is not explicitly listed on the EPA's P-list or U-list, the generator is responsible for determining if the waste exhibits hazardous characteristics.[1][2]

  • Recommendation: Classify as Non-Regulated Chemical Waste but manage voluntarily as Hazardous due to oral toxicity (LD50 analogs often <2000 mg/kg) and aquatic risks.[2]

  • EU CLP: Typically classified as Aquatic Acute 1 (H400) or Aquatic Chronic 1 (H410) [2].[2]

References
  • US Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[2] (Focus on non-biodegradable organics).[2] [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Biguanide Derivatives and Aquatic Toxicity.[2] (General classification logic for aryl biguanides). [Link]

  • PubChem. Compound Summary: Biguanide Class Safety Data. (Structural analogs and toxicity profiles).[2] [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. [Link]

Sources

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